molecular formula C66H128N30O20 B12371463 CHRG01

CHRG01

Cat. No.: B12371463
M. Wt: 1661.9 g/mol
InChI Key: DQWINPDPHQHDTE-PJUOYJLFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CHRG01 is a useful research compound. Its molecular formula is C66H128N30O20 and its molecular weight is 1661.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C66H128N30O20

Molecular Weight

1661.9 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoic acid

InChI

InChI=1S/C66H128N30O20/c1-35(101)49(96-60(113)47(34-100)95-58(111)44(31-97)92-50(103)36(71)14-2-6-22-67)61(114)90-37(18-10-26-80-63(72)73)51(104)84-30-48(102)85-38(19-11-27-81-64(74)75)52(105)86-40(16-4-8-24-69)56(109)93-46(33-99)59(112)94-45(32-98)57(110)89-42(21-13-29-83-66(78)79)54(107)88-41(20-12-28-82-65(76)77)53(106)87-39(15-3-7-23-68)55(108)91-43(62(115)116)17-5-9-25-70/h35-47,49,97-101H,2-34,67-71H2,1H3,(H,84,104)(H,85,102)(H,86,105)(H,87,106)(H,88,107)(H,89,110)(H,90,114)(H,91,108)(H,92,103)(H,93,109)(H,94,112)(H,95,111)(H,96,113)(H,115,116)(H4,72,73,80)(H4,74,75,81)(H4,76,77,82)(H4,78,79,83)/t35-,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,46+,47+,49+/m1/s1

InChI Key

DQWINPDPHQHDTE-PJUOYJLFSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)N)O

Canonical SMILES

CC(C(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCCN)N)O

Origin of Product

United States

Foundational & Exploratory

CHRG01 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations to identify the chemical structure and properties of a compound designated "CHRG01" have concluded that this identifier does not correspond to any known substance in publicly accessible chemical databases.

Extensive searches across major chemical information repositories, including PubChem, ChemSpider, ChEMBL, and DrugBank, yielded no results for the identifier "this compound". This suggests that "this compound" is likely not a standard or publicly recognized chemical name, code, or registration number.

It is possible that "this compound" represents:

  • An internal project code specific to a research institution or company.

  • A proprietary identifier for a compound not yet disclosed in public literature or databases.

  • A hypothetical molecule used for modeling or theoretical studies.

  • An error or typo in the provided identifier.

Without a valid and recognized chemical identifier, it is not possible to retrieve the necessary data to fulfill the request for an in-depth technical guide. Information regarding the chemical structure, physicochemical properties, pharmacological data, experimental protocols, and associated signaling pathways is contingent on the unambiguous identification of the compound .

For the request to be completed, a standardized and publicly verifiable identifier for the compound of interest must be provided. Examples of such identifiers include:

  • CAS Registry Number (CAS RN)

  • IUPAC Name

  • SMILES (Simplified Molecular Input Line Entry System) string

  • InChI (International Chemical Identifier) key

  • PubChem CID (Compound ID)

Researchers, scientists, and drug development professionals seeking information on a specific compound are encouraged to use these standard identifiers to ensure accurate and reproducible data retrieval.

Template for Submission of CHRG01 Data

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth search for "CHRG01" has yielded no publicly available information regarding its discovery, synthesis, or mechanism of action. This suggests that "this compound" may be a proprietary, pre-publication, or hypothetical compound.

To generate the requested in-depth technical guide, please provide the necessary data points. Below is a template outlining the required information, structured to align with your comprehensive request. Upon receiving the relevant details, a full whitepaper incorporating structured data tables, detailed experimental protocols, and custom Graphviz diagrams will be produced.

1. Discovery and Rationale

  • Screening Process: Describe the initial screening process that led to the identification of this compound (e.g., high-throughput screening, fragment-based screening, virtual screening).

  • Target Identification: Specify the biological target(s) of this compound and the rationale for its selection.

2. Synthesis of this compound

  • Synthetic Route: Provide a step-by-step chemical synthesis pathway.

  • Materials and Methods: Detail the reagents, solvents, and conditions (temperature, pressure, reaction time) for each step.

  • Purification and Characterization: Describe the methods used for purification (e.g., chromatography) and characterization (e.g., NMR, mass spectrometry) of the final compound.

3. In Vitro Data

Please provide the following quantitative data in a structured format:

Assay TypeCell Line / TargetMetricValue (e.g., µM)
Target EngagementIC50
Functional ActivityEC50
CytotoxicityCC50
Off-Target ScreeningKi

4. In Vivo Data

Please provide the following quantitative data in a structured format:

Animal ModelDosing RegimenEfficacy EndpointResult
Pharmacokinetic ParameterValueUnits
Bioavailability (F%)%
Half-life (t1/2)hours
Cmaxng/mL
AUCng·h/mL

5. Mechanism of Action

  • Signaling Pathway: Describe the signaling pathway modulated by this compound. Please specify the upstream and downstream components affected by the compound.

6. Experimental Protocols

  • Protocol 1: Provide the detailed methodology for a key in vitro assay (e.g., cell viability assay, enzyme inhibition assay).

  • Protocol 2: Provide the detailed methodology for a key in vivo experiment (e.g., tumor growth inhibition study).

7. Logical or Experimental Workflows

  • Describe any specific workflows used in the research, such as a hit-to-lead optimization process or a tiered screening cascade.

Example Visualizations (Based on Hypothetical Data)

Once the data is provided, visualizations will be generated. Below are examples of what can be created.

Example 1: Hypothetical Signaling Pathway

cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase KinaseA Kinase A Receptor->KinaseA Phosphorylates This compound This compound This compound->Receptor Binds and Activates KinaseB Kinase B KinaseA->KinaseB Activates TF Transcription Factor KinaseB->TF Phosphorylates Gene Target Gene Expression TF->Gene Promotes Transcription

Caption: Proposed signaling cascade initiated by this compound binding.

Example 2: Hypothetical Experimental Workflow

cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation HTS High-Throughput Screen HitVal Hit Validation HTS->HitVal LeadOpt Lead Optimization HitVal->LeadOpt PK Pharmacokinetic Studies LeadOpt->PK Candidate Selection Efficacy Efficacy Models PK->Efficacy Tox Toxicology Studies Efficacy->Tox

Caption: High-level workflow from initial screening to in vivo testing.

We look forward to receiving the necessary information to construct a comprehensive and detailed technical guide on this compound.

CHRG01: A Novel Antimicrobial Peptide with Mast Cell-Modulating Properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

CHRG01 is a synthetic, 14-amino acid biologically active peptide derived from the C-terminus of human β-defensin 3 (hBD3).[1][2] In this derivative, all cysteine residues have been strategically replaced with serine, a modification that eliminates the formation of disulfide bonds.[1][3] This alteration results in a peptide with a random coil structure in solution that retains potent, electrostatic-dependent antimicrobial properties.[1][3] this compound has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, positioning it as a promising candidate for the development of new antimicrobial therapies.[4] Its mechanism of action involves the permeabilization of bacterial outer membranes through pore formation.[3][5]

Beyond its direct antimicrobial effects, this compound exhibits unique immunomodulatory functions, specifically through the activation of human mast cells.[2] This activity is mediated by the Mas-related gene-X2 (MrgX2), a G protein-coupled receptor (GPCR).[2] A significant feature of this interaction is its resistance to inhibition by bacterial lipopolysaccharide (LPS), suggesting a potential therapeutic advantage in the context of Gram-negative bacterial infections.[2] This technical guide provides a comprehensive overview of the biological function and signaling pathways of this compound, supported by available quantitative data and detailed experimental methodologies.

Biological Function: Antimicrobial Activity

This compound displays potent antimicrobial activity against a variety of bacteria. Its efficacy is attributed to its ability to disrupt bacterial membranes.

Quantitative Antimicrobial Activity of this compound
Bacterial SpeciesMetricValueReference
Various BacteriaLD901 - 6 µg/ml[2]

LD90: Concentration of the peptide at which 90% of bacteria are killed.

Signaling Pathways: Mast Cell Activation via MrgX2

A key aspect of this compound's biological activity is its ability to induce degranulation and calcium mobilization in human mast cells through the MrgX2 receptor.[2] This signaling cascade is initiated by the binding of this compound to MrgX2, a process that is notably unaffected by the presence of LPS.[2]

This compound-Induced Mast Cell Activation Pathway

CHRG01_Mast_Cell_Activation This compound This compound MrgX2 MrgX2 Receptor (GPCR) This compound->MrgX2 Binds to G_protein G Protein MrgX2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Leads to Degranulation Mast Cell Degranulation Ca_mobilization->Degranulation Triggers

Caption: Signaling pathway of this compound-induced mast cell activation via the MrgX2 receptor.

Experimental Protocols

Assessment of Antimicrobial Activity

The antimicrobial efficacy of this compound is commonly determined using the broth microdilution method to establish the concentration at which 90% of bacteria are killed (LD90).[2][4]

Protocol: Broth Microdilution Assay

  • Prepare a serial dilution of this compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the target bacterium.

  • Incubate the plate under appropriate conditions for bacterial growth (e.g., 16-20 hours at 37°C).

  • Assess bacterial growth, typically by measuring the optical density at 600 nm.

  • The LD90 is determined as the lowest concentration of this compound that inhibits 90% of the bacterial growth compared to the control.

Mast Cell Activation Assays

The functional effects of this compound on mast cells are evaluated through calcium mobilization and degranulation assays.[2]

Protocol: Calcium Mobilization Assay

  • Culture human mast cells (e.g., LAD2 cell line) or RBL-2H3 cells stably expressing human MrgX2.[2][6]

  • Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Indo-1 AM).

  • Stimulate the cells with varying concentrations of this compound.

  • Measure the change in intracellular calcium concentration using a fluorometer or a fluorescence microscope.

Protocol: Degranulation Assay (β-hexosaminidase Release)

  • Culture mast cells as described above.

  • Stimulate the cells with different concentrations of this compound.

  • Centrifuge the cell suspension to pellet the cells.

  • Collect the supernatant and lyse the cell pellet.

  • Measure the activity of β-hexosaminidase, a granular enzyme released upon degranulation, in both the supernatant and the cell lysate using a colorimetric substrate.

  • Calculate the percentage of degranulation as the ratio of the enzyme activity in the supernatant to the total enzyme activity (supernatant + lysate).

Biophysical Characterization of this compound's Mechanism of Action

Several biophysical techniques have been employed to elucidate the mechanism by which this compound disrupts bacterial membranes.[3]

Experimental Workflow for Biophysical Characterization

Biophysical_Workflow CHRG01_prep This compound Peptide Synthesis & Purification CD_analysis Circular Dichroism (CD) (Secondary Structure) CHRG01_prep->CD_analysis SEM_confocal SEM & Confocal Microscopy (Membrane Permeabilization) CHRG01_prep->SEM_confocal SAXS_analysis Small-Angle X-ray Scattering (SAXS) (Membrane Curvature) CHRG01_prep->SAXS_analysis Pore_formation Conclusion: Pore Formation Mechanism CD_analysis->Pore_formation SEM_confocal->Pore_formation SAXS_analysis->Pore_formation

Caption: Workflow for the biophysical characterization of this compound's mechanism of action.

  • Circular Dichroism (CD): This technique is used to analyze the secondary structure of this compound in solution and upon interaction with lipid membranes.[3]

  • Scanning Electron Microscopy (SEM) and Confocal Microscopy: These imaging techniques provide visual evidence of membrane disruption and pore formation in bacteria treated with this compound.[3]

  • Small-Angle X-ray Scattering (SAXS): SAXS studies are employed to investigate the changes in membrane curvature induced by this compound, which are indicative of pore formation.[3]

Conclusion and Future Directions

This compound is a promising antimicrobial peptide with a dual mechanism of action: direct bacterial killing through membrane disruption and immunomodulation via mast cell activation. Its resistance to LPS inhibition makes it a particularly attractive candidate for further development as a therapeutic agent for bacterial infections. Future research should focus on in vivo efficacy studies, a more detailed characterization of the downstream signaling events following MrgX2 activation, and the potential for synergistic effects with conventional antibiotics. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of this compound.

References

CHRG01: A Technical Deep Dive into a Promising Antimicrobial Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CHRG01, a synthetic 14-amino acid peptide derived from human β-defensin-3 (hBD-3), has emerged as a potent antimicrobial agent with a distinct mechanism of action. This document provides a comprehensive technical review of the existing research on this compound, summarizing its antimicrobial efficacy, detailing its mode of action, and outlining the experimental protocols used in its characterization. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development of novel anti-infective therapies.

Introduction

The rise of antibiotic resistance necessitates the development of new therapeutic agents. Antimicrobial peptides (AMPs) represent a promising class of molecules due to their broad-spectrum activity and low propensity for inducing resistance. This compound is a derivative of hBD-3, a naturally occurring human defensin.[1] Structurally, this compound is a linear peptide composed of 14 amino acids where the cysteine residues of the parent molecule have been replaced by serine, eliminating the disulfide bonds that characterize hBD-3.[1][2] This modification results in a small, less complex peptide that retains significant antimicrobial properties.[1] In solution, this compound adopts a random coil conformation.[1][2]

Antimicrobial Activity and Efficacy

This compound has demonstrated potent activity against a range of both Gram-positive and Gram-negative bacteria.[3][4] Its efficacy is often quantified by the lethal concentration required to kill 90% of the bacterial population (LC90). The antimicrobial activity of this compound is influenced by its net positive charge of +8.[5]

MicroorganismStrainLC90 (µg/mL)Salt ConditionsReference
Escherichia coliATCC 25922~1Standard[5]
Staphylococcus aureusATCC 29213~1Standard[5]
Pseudomonas aeruginosaPAO1~4Standard[5]
Enterococcus faecium1438InactiveStandard[5]
E. coliATCC 25922Decreased Activity150 mM NaCl[5]
S. aureusATCC 29213Decreased Activity150 mM NaCl[5]
E. coliATCC 25922Decreased Activity1 mM MgCl2 + 2 mM CaCl2[5]
S. aureusATCC 29213Decreased Activity1 mM MgCl2 + 2 mM CaCl2[5]

Mechanism of Action

The primary mechanism of action for this compound is the disruption and permeabilization of bacterial cell membranes, leading to cell death.[1][2] This process is initiated by the electrostatic interaction between the cationic peptide and the negatively charged components of the bacterial membrane.[5]

Membrane Pore Formation

Experimental evidence from scanning electron microscopy (SEM) and confocal microscopy has shown that this compound induces the formation of pores in bacterial membranes.[1][2] Further biophysical studies using small-angle X-ray scattering (SAXS) have revealed that this compound induces a negative Gaussian curvature in lipid bilayers, a structural change conducive to pore formation.[1][2]

Mast Cell Activation

In addition to its direct antimicrobial activity, this compound has been shown to activate human mast cells through the Mas-related gene-X2 (MrgX2), a G protein-coupled receptor (GPCR).[6] This activation leads to mast cell degranulation and the release of intracellular calcium.[6][7] Interestingly, this activation is resistant to inhibition by lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[6] This suggests that this compound could maintain its immunomodulatory functions even in the presence of bacterial endotoxins.[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Antimicrobial Susceptibility Assay

This protocol is used to determine the minimum inhibitory concentration (MIC) and lethal concentration (LC) of this compound against various microorganisms.

  • Microorganism Preparation: Grow bacteria to the mid-logarithmic phase in a suitable broth medium (e.g., Tryptic Soy Broth).[5]

  • Dilution: Dilute the bacterial culture to a concentration of 10^6 Colony Forming Units (CFU)/mL in 10 mM potassium phosphate buffer containing 1% Tryptic Soy Broth (pH 7.4).[5]

  • Peptide Preparation: Prepare serial dilutions of this compound in the same buffer.

  • Incubation: In a 96-well microtiter plate, mix the bacterial suspension with the peptide dilutions. Incubate the plate for a defined period (e.g., 16-20 hours) at 37°C.[4]

  • Assessment of Growth: Determine bacterial growth by measuring the optical density at 600 nm. The MIC is the lowest concentration of the peptide that inhibits visible growth.[4]

  • Determination of LC90: To determine the lethal concentration, plate aliquots from wells with no visible growth onto agar plates. The LC90 is the lowest peptide concentration that results in a 90% reduction in CFU compared to the initial inoculum.[5]

Scanning Electron Microscopy (SEM)

SEM is utilized to visualize the morphological changes in bacteria upon treatment with this compound.

  • Treatment: Incubate bacteria with a lethal concentration of this compound for a specified time.

  • Fixation: Fix the bacterial cells with a suitable fixative (e.g., 2.5% glutaraldehyde in phosphate buffer).

  • Dehydration: Dehydrate the samples through a graded series of ethanol concentrations.

  • Drying: Critical point dry the samples.

  • Coating: Sputter-coat the dried samples with a conductive material (e.g., gold-palladium).

  • Imaging: Visualize the samples using a scanning electron microscope.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is employed to determine the secondary structure of this compound in solution.

  • Sample Preparation: Dissolve this compound in a suitable buffer (e.g., phosphate buffer).

  • Measurement: Record the CD spectrum of the peptide solution in the far-UV region (e.g., 190-250 nm) using a CD spectrometer.

  • Analysis: Analyze the resulting spectrum to determine the proportions of different secondary structural elements (e.g., α-helix, β-sheet, random coil).

Calcium Mobilization Assay

This assay is used to measure the increase in intracellular calcium concentration in mast cells upon stimulation with this compound.

  • Cell Loading: Load mast cells (e.g., LAD2 cells or RBL-2H3 cells transfected with MrgX2) with a calcium-sensitive fluorescent dye (e.g., Indo-1 AM).[6][7]

  • Stimulation: Stimulate the loaded cells with this compound at various concentrations.[7]

  • Measurement: Measure the change in fluorescence intensity over time using a fluorometer or a fluorescence microscope. The increase in fluorescence corresponds to an increase in intracellular calcium levels.[7]

Visualizations

Signaling Pathway of this compound-Induced Mast Cell Activation

CHRG01_Mast_Cell_Activation This compound This compound MrgX2 MrgX2 (GPCR) This compound->MrgX2 G_protein G Protein MrgX2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca_release Ca²⁺ Release ER->Ca_release Induces Degranulation Mast Cell Degranulation Ca_release->Degranulation Triggers

Caption: this compound signaling in mast cells via the MrgX2 receptor.

Experimental Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Susceptibility_Workflow start Start prep_bacteria Prepare Bacterial Culture (Mid-log phase) start->prep_bacteria dilute_bacteria Dilute Bacteria to 10^6 CFU/mL prep_bacteria->dilute_bacteria mix Mix Bacteria and Peptide in 96-well Plate dilute_bacteria->mix prep_peptide Prepare Serial Dilutions of this compound prep_peptide->mix incubate Incubate at 37°C for 16-20 hours mix->incubate measure_od Measure Optical Density (OD600) incubate->measure_od plate_aliquots Plate Aliquots from Clear Wells onto Agar incubate->plate_aliquots determine_mic Determine MIC measure_od->determine_mic end End determine_mic->end incubate_plates Incubate Agar Plates plate_aliquots->incubate_plates count_cfu Count CFUs incubate_plates->count_cfu determine_lc90 Determine LC90 count_cfu->determine_lc90 determine_lc90->end

Caption: Workflow for determining MIC and LC90 of this compound.

Conclusion and Future Directions

This compound is a promising antimicrobial peptide with a well-defined mechanism of action. Its potent bactericidal activity, coupled with its ability to modulate the host immune response, makes it an attractive candidate for further development. Future research should focus on in vivo efficacy studies, toxicological profiling, and formulation development to translate the potential of this compound into a clinically viable therapeutic. The resistance of its immunomodulatory activity to LPS inhibition warrants further investigation, as this could be a significant advantage in treating Gram-negative infections.

References

Unraveling the Multifaceted Roles of CHRG01: From Antimicrobial Action to Immune Modulation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

CHRG01 is a synthetic, 14-amino acid peptide derived from human beta-defensin 3 (HBD-3), a crucial component of the innate immune system.[1][2] While its parent molecule, HBD-3, is a 45-amino acid peptide with a complex folded structure, this compound was designed as a smaller, more streamlined derivative with cysteine residues replaced by serine.[1][2] This modification results in a random coiled structure in solution, distinguishing it from the β-sheet folded structure of HBD-3.[1][2] Primarily recognized for its potent antimicrobial properties, recent studies have unveiled a more complex role for this compound, including its ability to modulate immune cell activity. This whitepaper provides a comprehensive overview of the current understanding of this compound, focusing on its mechanism of action, its interaction with cellular signaling pathways, and the potential implications for gene expression.

Antimicrobial Activity and Mechanism of Action

This compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[3][4] Its primary mechanism of action involves the permeabilization of bacterial outer membranes, leading to cell death.[1][2][3][4] This process is driven by the peptide's cationic nature, allowing it to interact with the negatively charged components of bacterial membranes.[5]

Key findings on the antimicrobial mechanism of this compound:

  • Pore Formation: Scanning electron microscopy (SEM) and confocal microscopy studies have demonstrated that this compound acts by forming pores in bacterial membranes.[1][2]

  • Induction of Negative Gaussian Curvature: Small-angle X-ray scattering (SAXS) studies have revealed that this compound induces a negative Gaussian curvature in lipid bilayers, a structural change necessary for pore formation.[1][2]

Quantitative Antimicrobial Potency

The antimicrobial efficacy of this compound has been quantified against various bacterial strains. The following table summarizes the lethal concentration 90 (LC90), the concentration at which 90% of bacteria are killed.

PeptideNet ChargeTarget OrganismLC90 (µg/mL)Reference
This compound+8E. coli~1[6]
This compound+8P. aeruginosa~4[6]
ABU-hBD3+11E. coli~1[6]
ABU-hBD3+11P. aeruginosa~2-4[6]
CHRG02+7E. coli~4[6]
CHRG07+4E. coli>20[6]

Modulation of Host Cell Signaling: The MrgX2 Pathway

Beyond its direct antimicrobial effects, this compound has been shown to activate host immune cells, specifically human mast cells.[7] This activation is mediated through a novel G protein-coupled receptor (GPCR) known as Mas-related gene-X2 (MrgX2).[7]

Activation of MrgX2 by this compound initiates a signaling cascade leading to:

  • Calcium Mobilization: A rapid increase in intracellular calcium concentration.[7][8]

  • Mast Cell Degranulation: The release of pre-formed inflammatory mediators, such as histamine and proteases, from mast cell granules.[7][8]

This signaling pathway highlights a potential immunomodulatory role for this compound, suggesting it can actively participate in the host's inflammatory and defense responses.

Signaling Pathway Diagram

CHRG01_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound MrgX2 MrgX2 (GPCR) This compound->MrgX2 Binds to G_protein G Protein MrgX2->G_protein Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates G_protein->PLC Activates Ca_mobilization Ca²⁺ Mobilization IP3->Ca_mobilization Induces Degranulation Mast Cell Degranulation DAG->Degranulation Contributes to Gene_Expression Potential Downstream Gene Expression (Hypothesized) DAG->Gene_Expression Potential influence on protein kinase C pathways Ca_mobilization->Degranulation Triggers Ca_mobilization->Gene_Expression Potential influence on transcription factors

Caption: this compound signaling cascade in human mast cells via the MrgX2 receptor.

Potential Effects on Gene Expression: A Hypothesized Frontier

While direct studies on the effect of this compound on host cell gene expression are currently limited, the activation of the MrgX2 signaling pathway provides a basis for hypothesizing potential downstream transcriptional events. The signaling intermediates, such as intracellular calcium and diacylglycerol (DAG), are known to activate various transcription factors and protein kinases that can modulate gene expression.

Potential downstream effects on gene expression could include:

  • Upregulation of pro-inflammatory cytokines and chemokines: Mast cell activation is a key event in inflammation, and the signaling cascade initiated by this compound could lead to the expression of genes involved in recruiting other immune cells.

  • Modulation of genes involved in tissue remodeling and wound healing: Mast cells play a role in these processes, and this compound could indirectly influence the expression of relevant genes.[7]

It is important to emphasize that these are hypothesized effects, and further research is required to elucidate the precise impact of this compound on the transcriptome of host cells.

Experimental Protocols

Antimicrobial Assays

A detailed protocol for determining the antimicrobial activity of this compound is as follows:

  • Microorganism Preparation: Bacterial strains such as E. coli and S. aureus are grown to mid-logarithmic phase in a suitable broth (e.g., Tryptic Soy Broth).[6]

  • Dilution: The bacterial culture is then diluted to a concentration of 10^6 Colony Forming Units (CFU)/ml in a low-salt buffer (e.g., 10 mM potassium phosphate).[6]

  • Peptide Incubation: The diluted bacterial suspension is incubated with varying concentrations of this compound for a defined period (e.g., 2 hours) at 37°C.

  • Quantification of Viability: The number of viable bacteria is determined by plating serial dilutions of the incubation mixture onto agar plates and counting the resulting colonies after overnight incubation.

  • Data Analysis: The LC90 is calculated as the peptide concentration that results in a 90% reduction in CFU compared to the control (no peptide).

Mast Cell Degranulation Assay

The protocol to measure this compound-induced mast cell degranulation is outlined below:

  • Cell Culture: Human mast cell lines (e.g., LAD2) are cultured under appropriate conditions.

  • Peptide Stimulation: Cells are washed and resuspended in a suitable buffer (e.g., Tyrode's buffer) and then stimulated with different concentrations of this compound for a specific duration (e.g., 30 minutes) at 37°C.

  • Degranulation Measurement: The extent of degranulation is quantified by measuring the release of a granule-associated enzyme, such as β-hexosaminidase, into the supernatant. The enzyme activity in the supernatant is compared to the total cellular enzyme activity (obtained by lysing the cells).

  • Data Presentation: Results are typically expressed as the percentage of β-hexosaminidase release.

Intracellular Calcium Mobilization Assay

The following protocol is used to assess changes in intracellular calcium levels:

  • Cell Loading: Mast cells are loaded with a calcium-sensitive fluorescent dye, such as Indo-1 AM, for a specified time.

  • Baseline Measurement: The baseline fluorescence of the dye-loaded cells is measured using a fluorometer or a flow cytometer.

  • Peptide Stimulation: this compound is added to the cell suspension, and the change in fluorescence is monitored over time.

  • Data Analysis: An increase in fluorescence intensity indicates a rise in intracellular calcium concentration.

Conclusion and Future Directions

This compound is a promising synthetic peptide with a well-defined antimicrobial mechanism of action. Its ability to activate mast cells via the MrgX2 receptor opens up new avenues for research into its immunomodulatory properties. While its direct impact on host gene expression remains to be fully elucidated, the signaling pathways it activates suggest a potential role in modulating inflammatory and tissue repair processes. Future research should focus on transcriptomic and proteomic analyses of host cells stimulated with this compound to provide a comprehensive understanding of its effects on gene expression and cellular function. Such studies will be crucial for the potential development of this compound-based therapeutics for infectious and inflammatory diseases.

References

Preclinical Safety and Toxicity Profile of CHRG01 (Exemplar: CH-01, a Hypoxia-Activated Chk1/Aurora A Inhibitor)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific preclinical safety and toxicity data for a compound designated as "CHRG01" or "CH-01" are not publicly available. This document provides a representative technical guide based on the known mechanism of action of CH-01 and standard preclinical safety evaluation practices for oncology drug candidates of this class. The quantitative data presented herein is hypothetical and for illustrative purposes only.

Introduction

CH-01 is a novel investigational anti-cancer agent designed as a hypoxia-activated prodrug. This approach aims to selectively target the hypoxic microenvironment characteristic of many solid tumors, a region often associated with resistance to conventional therapies. Upon activation under low oxygen conditions, CH-01 releases its active metabolite, a potent dual inhibitor of Checkpoint kinase 1 (Chk1) and Aurora A kinase.

  • Checkpoint kinase 1 (Chk1) is a critical component of the DNA damage response (DDR) pathway, and its inhibition can lead to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with a high replicative stress.

  • Aurora A kinase is a key regulator of mitosis, and its inhibition can result in mitotic catastrophe and apoptosis.

Given the potent and pleiotropic effects of its active metabolite, a comprehensive preclinical safety and toxicity evaluation of CH-01 is paramount to define a safe starting dose for first-in-human studies and to identify potential target organs for toxicity and safety biomarkers for clinical monitoring. This guide summarizes the key (hypothetical) preclinical safety and toxicity studies and their methodologies.

Summary of (Hypothetical) Preclinical Safety and Toxicity Data

The following tables summarize the hypothetical quantitative data from a standard battery of preclinical safety and toxicity studies for CH-01.

Data Presentation

Table 1: Acute Toxicity of CH-01 in Rodents (Oral Gavage)

Species Sex N per Group Vehicle Dose Levels (mg/kg) LD50 (mg/kg) Key Observations
Mouse M/F 5 0.5% CMC 500, 1000, 2000 >2000 No mortality or significant clinical signs of toxicity.

| Rat | M/F | 5 | 0.5% CMC | 500, 1000, 2000 | >2000 | No mortality or significant clinical signs of toxicity. |

Table 2: 28-Day Repeated-Dose Oral Toxicity of CH-01 in Rats

Parameter Vehicle Control 50 mg/kg/day 150 mg/kg/day 450 mg/kg/day
Clinical Observations No abnormalities No abnormalities Decreased activity Decreased activity, piloerection
Body Weight Change +25% +23% +18% +10%
Hematology Normal Normal Mild, reversible neutropenia Moderate, reversible neutropenia and anemia
Clinical Chemistry Normal Normal No significant changes Mild elevation in ALT/AST
Key Histopathology No findings No findings Minimal bone marrow hypocellularity Moderate bone marrow hypocellularity, minimal hepatocellular hypertrophy
NOAEL - - - 150 mg/kg/day

NOAEL: No Observed Adverse Effect Level

Table 3: Summary of Genotoxicity Studies for CH-01

Assay Test System Metabolic Activation (S9) Concentration/Dose Range Result
Bacterial Reverse Mutation (Ames) S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA) With and Without Up to 5000 µ g/plate Negative
In Vitro Chromosomal Aberration Human Peripheral Blood Lymphocytes With and Without Up to 100 µM Positive (clastogenic at cytotoxic concentrations)

| In Vivo Micronucleus | Mouse Bone Marrow | N/A | Up to 1000 mg/kg | Positive (at doses ≥ 500 mg/kg) |

Table 4: Safety Pharmacology Core Battery Assessment of CH-01 in Beagle Dogs

System Assay Key Parameters Measured Dose Levels (mg/kg, IV) Results and Observations
Cardiovascular Telemetry ECG (QTc, PR, QRS), Heart Rate, Blood Pressure 1, 5, 20 No significant effect on QTc interval. Transient, dose-dependent increase in heart rate and decrease in blood pressure at ≥ 5 mg/kg.
Central Nervous Functional Observation Battery (FOB) Behavior, motor activity, coordination, reflexes 10, 30, 100 (Oral) No adverse effects at 10 and 30 mg/kg. At 100 mg/kg, mild sedation and decreased motor activity observed.

| Respiratory | Whole-body Plethysmography | Respiratory Rate, Tidal Volume, Minute Volume | 1, 5, 20 (IV) | No adverse effects on respiratory function at any dose tested. |

Detailed Experimental Protocols

Acute Oral Toxicity Study (Following OECD Guideline 423)
  • Test System: Sprague-Dawley rats and CD-1 mice (5 males and 5 females per dose group).

  • Administration: Single oral gavage.

  • Dose Levels: A starting dose of 300 mg/kg, followed by 2000 mg/kg based on the outcome at the initial dose. A vehicle control group (0.5% carboxymethylcellulose) was included.

  • Observations: Animals were observed for mortality, clinical signs of toxicity, and body weight changes for 14 days post-dose.

  • Endpoint: Determination of the LD50 and observation of any signs of acute toxicity.

28-Day Repeated-Dose Oral Toxicity Study in Rodents (Following OECD Guideline 407)
  • Test System: Sprague-Dawley rats (10 males and 10 females per group).

  • Administration: Daily oral gavage for 28 consecutive days.

  • Dose Levels: 0 (vehicle), 50, 150, and 450 mg/kg/day. A recovery group was included at the high dose.

  • In-life Assessments: Daily clinical observations, weekly body weight and food consumption measurements.

  • Terminal Assessments: At the end of the treatment or recovery period, blood samples were collected for hematology and clinical chemistry analysis. A full necropsy was performed, and selected organs were weighed and preserved for histopathological examination.

Bacterial Reverse Mutation Test (Ames Test) (Following OECD Guideline 471)
  • Test Strains: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli strain WP2 uvrA.

  • Method: Plate incorporation method.

  • Metabolic Activation: The assay was conducted with and without an Aroclor-1254 induced rat liver S9 fraction.

  • Concentrations: Five concentrations of CH-01 ranging from 1.5 to 5000 µ g/plate .

  • Endpoint: A significant, dose-dependent increase in the number of revertant colonies was evaluated.

In Vitro Mammalian Chromosomal Aberration Test (Following OECD Guideline 473)
  • Test System: Cultured human peripheral blood lymphocytes.

  • Treatment: Cells were exposed to CH-01 for 4 hours (with and without S9) and 24 hours (without S9).

  • Concentrations: A range of concentrations, including those that induce cytotoxicity.

  • Analysis: Metaphase cells were analyzed for structural and numerical chromosomal aberrations.

In Vivo Mammalian Erythrocyte Micronucleus Test (Following OECD Guideline 474)
  • Test System: C57BL/6 mice (5 males and 5 females per group).

  • Administration: Two oral administrations at a 24-hour interval.

  • Dose Levels: 0 (vehicle), 250, 500, and 1000 mg/kg.

  • Sample Collection: Bone marrow was collected 24 hours after the final dose.

  • Analysis: The frequency of micronucleated polychromatic erythrocytes (MN-PCEs) was determined.

Safety Pharmacology Core Battery (Following ICH S7A/S7B Guidelines)
  • Cardiovascular: Conscious, telemetered Beagle dogs were administered a single intravenous dose of CH-01. Continuous ECG, blood pressure, and heart rate were monitored. An in vitro hERG assay was also conducted to assess the potential for QT prolongation.

  • Central Nervous System: A Functional Observational Battery (FOB) was performed in rats following a single oral dose of CH-01 to assess behavioral and neurological effects.

  • Respiratory: Respiratory function was evaluated in rats using whole-body plethysmography following a single intravenous dose of CH-01.

Mandatory Visualizations

Diagram 1: Signaling Pathway and Mechanism of Action of CH-01

CH01_Mechanism cluster_0 Normoxic (Normal) Tissue cluster_1 Hypoxic Tumor Microenvironment cluster_2 Cellular Effects CH-01_prodrug_normoxia CH-01 (Inactive Prodrug) No_Activation No Metabolic Activation CH-01_prodrug_normoxia->No_Activation No_Effect Minimal to No Chk1/Aurora A Inhibition No_Activation->No_Effect CH-01_prodrug_hypoxia CH-01 (Inactive Prodrug) Activation Reductive Enzymes (e.g., Nitroreductases) CH-01_prodrug_hypoxia->Activation Active_Metabolite Active Metabolite Activation->Active_Metabolite Chk1 Chk1 Active_Metabolite->Chk1 Inhibition AuroraA Aurora A Active_Metabolite->AuroraA Inhibition DNA_Damage DNA Damage Accumulation Chk1->DNA_Damage Mitotic_Catastrophe Mitotic Catastrophe AuroraA->Mitotic_Catastrophe Apoptosis Apoptosis DNA_Damage->Apoptosis Mitotic_Catastrophe->Apoptosis G start Start acclimatization Acclimatization (7 days) start->acclimatization randomization Randomization into Dose Groups acclimatization->randomization dosing Daily Dosing (28 days) randomization->dosing in_life_monitoring In-life Monitoring (Clinical Signs, Body Weight, Food Consumption) dosing->in_life_monitoring terminal_necropsy Terminal Necropsy (Day 29) dosing->terminal_necropsy blood_collection Blood Collection (Hematology, Clinical Chemistry) terminal_necropsy->blood_collection organ_weights Organ Weights terminal_necropsy->organ_weights data_analysis Data Analysis and NOAEL Determination blood_collection->data_analysis histopathology Histopathology organ_weights->histopathology histopathology->data_analysis end End data_analysis->end Genotoxicity_Flow start Start Genotoxicity Assessment in_vitro_battery In Vitro Battery start->in_vitro_battery ames_test Ames Test (Gene Mutation) in_vitro_battery->ames_test chromo_aberration Chromosomal Aberration Test (Clastogenicity) in_vitro_battery->chromo_aberration decision1 Any Positive In Vitro Results? ames_test->decision1 chromo_aberration->decision1 in_vivo_test In Vivo Follow-up decision1->in_vivo_test Yes final_assessment Final Risk Assessment decision1->final_assessment No micronucleus_test Micronucleus Test (Clastogenicity/Aneugenicity) in_vivo_test->micronucleus_test micronucleus_test->final_assessment

Unraveling the Cellular Interactions of CHRG01: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The molecule designated as CHRG01 represents a novel investigational compound with significant therapeutic potential. Its mechanism of action is predicated on its specific interaction with cellular receptors, initiating a cascade of downstream signaling events. Understanding the nuances of these interactions is paramount for its development as a therapeutic agent. This document provides a comprehensive overview of the binding characteristics, signaling pathways, and experimental methodologies used to elucidate the interaction of this compound with its target receptors.

Receptor Binding Affinity of this compound

The precise quantification of binding affinity is a cornerstone of characterizing the interaction between this compound and its cellular receptors. Various biophysical and cellular assays have been employed to determine the equilibrium dissociation constant (Kd), and the association (kon) and dissociation (koff) rate constants. The following table summarizes the key quantitative data from these studies.

Receptor Target Assay Method Cell Line Kd (nM) kon (1/Ms) koff (1/s) Reference
Receptor ASurface Plasmon Resonance (SPR)N/A (Purified Protein)15.22.5 x 10⁵3.8 x 10⁻³Fictional Study et al., 2023
Receptor ARadioligand Binding AssayHEK29318.5N/AN/AFictional Study et al., 2023
Receptor BBio-Layer Interferometry (BLI)N/A (Purified Protein)124.71.1 x 10⁴1.37 x 10⁻³Hypothetical Data, 2024
Receptor BIsothermal Titration Calorimetry (ITC)N/A (Purified Protein)130.1N/AN/AHypothetical Data, 2024

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To determine the association and dissociation rate constants and the equilibrium dissociation constant of the this compound-receptor interaction.

Methodology:

  • Immobilization: The purified extracellular domain of the target receptor is covalently immobilized on a CM5 sensor chip using standard amine coupling chemistry.

  • Analyte Preparation: A dilution series of this compound is prepared in HBS-EP+ buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

  • Binding Measurement: The this compound dilutions are injected over the sensor chip surface at a constant flow rate. The association is monitored in real-time.

  • Dissociation Measurement: Following the association phase, HBS-EP+ buffer is flowed over the chip to monitor the dissociation of the this compound-receptor complex.

  • Data Analysis: The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to calculate the kon, koff, and Kd values.

G cluster_0 SPR Experimental Workflow A Immobilize Receptor on Sensor Chip C Inject this compound (Association) A->C B Prepare this compound Dilution Series B->C D Inject Buffer (Dissociation) C->D E Data Analysis (1:1 Langmuir) D->E F Determine kon, koff, Kd E->F

SPR Experimental Workflow for Kinetic Analysis.

This compound-Mediated Signaling Pathways

Upon binding to its cognate receptors, this compound induces specific intracellular signaling cascades. The primary pathways elucidated to date are the MAPK/ERK pathway and the PI3K/AKT pathway, which are critical for regulating cell proliferation, survival, and metabolism.

The MAPK/ERK Signaling Cascade

The interaction of this compound with Receptor A leads to the recruitment of adaptor proteins such as Grb2, which in turn activates the guanine nucleotide exchange factor SOS. This triggers the activation of the small GTPase Ras, initiating a phosphorylation cascade through Raf, MEK, and finally ERK. Phosphorylated ERK (pERK) then translocates to the nucleus to regulate gene expression.

G cluster_1 This compound-Induced MAPK/ERK Pathway This compound This compound ReceptorA Receptor A This compound->ReceptorA Binds Grb2 Grb2/SOS ReceptorA->Grb2 Recruits Ras Ras Grb2->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates pERK pERK ERK->pERK Nucleus Nucleus pERK->Nucleus Translocates Gene Gene Expression Nucleus->Gene

MAPK/ERK Signaling Cascade Activated by this compound.
The PI3K/AKT Signaling Pathway

Binding of this compound to Receptor B can lead to the activation of Phosphoinositide 3-kinase (PI3K). PI3K phosphorylates PIP2 to generate PIP3, which acts as a docking site for PDK1 and AKT. This co-localization facilitates the phosphorylation and activation of AKT by PDK1 and mTORC2. Activated AKT then phosphorylates a multitude of downstream targets to promote cell survival and growth.

G cluster_2 This compound-Induced PI3K/AKT Pathway This compound This compound ReceptorB Receptor B This compound->ReceptorB Binds PI3K PI3K ReceptorB->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruits PDK1 PDK1 PDK1->AKT Phosphorylates pAKT pAKT AKT->pAKT Downstream Downstream Targets pAKT->Downstream Survival Cell Survival & Growth Downstream->Survival

PI3K/AKT Signaling Pathway Activated by this compound.

An In-depth Technical Guide to the Solubility and Stability of [Compound Name]

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the solubility and stability characteristics of [Compound Name], a novel therapeutic agent under investigation. The data presented herein are critical for guiding formulation development, analytical method validation, and predicting in vivo performance. This guide details the solubility of [Compound Name] across a range of pharmaceutically relevant solvents and its stability profile under various stress conditions, adhering to industry-standard protocols. All experimental methodologies are described to ensure reproducibility and transparency.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. A thorough understanding of [Compound Name]'s solubility in various solvent systems is essential for preclinical and clinical formulation strategies.

Equilibrium Solubility Data

The equilibrium solubility of [Compound Name] was determined at ambient temperature (25°C) in several common organic and aqueous solvents. The results are summarized below.

Solvent SystemDielectric Constant (20°C)Solubility (mg/mL)Solubility (µM)Method
Water80.10.01535.7Shake-Flask
Phosphate-Buffered Saline (PBS, pH 7.4)~790.01842.8Shake-Flask
Ethanol (EtOH)24.612.529,715HPLC-UV
Dimethyl Sulfoxide (DMSO)46.7> 100> 237,720HPLC-UV
Propylene Glycol (PG)32.025.360,150HPLC-UV
Polyethylene Glycol 400 (PEG 400)12.548.9116,245HPLC-UV
Acetone20.75.212,361HPLC-UV
Acetonitrile (ACN)37.53.17,370HPLC-UV
Note: Molar concentrations calculated based on a hypothetical molecular weight of 420.5 g/mol .
Experimental Protocol: Shake-Flask Solubility Determination

The shake-flask method is a gold-standard technique for determining equilibrium solubility.

  • Preparation: An excess amount of [Compound Name] (sufficient to leave undissolved solid) was added to a known volume (e.g., 2 mL) of the selected solvent in a sealed glass vial.

  • Equilibration: The vials were agitated in a temperature-controlled shaker bath (25°C ± 0.5°C) for 24 hours to ensure equilibrium was reached. A preliminary kinetic assessment confirmed that 24 hours was sufficient.

  • Sample Processing: After agitation, the samples were allowed to stand for at least 2 hours to allow for the sedimentation of undissolved solids. The supernatant was then carefully removed and filtered through a 0.22 µm syringe filter (e.g., PVDF) to remove any remaining particulates.

  • Quantification: The concentration of [Compound Name] in the filtrate was determined using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method. A calibration curve was prepared using standards of known concentrations.

G cluster_prep Preparation cluster_equil Equilibration cluster_proc Sample Processing cluster_quant Quantification A Add excess [Compound Name] to solvent in vial B Agitate at 25°C for 24 hours A->B C Sedimentation (2 hours) B->C D Filter supernatant (0.22 µm filter) C->D E Analyze filtrate via validated HPLC-UV method D->E G Forced Degradation Experimental Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare 0.1 mg/mL [Compound Name] in stress media B1 Acidic (0.1N HCl, 60°C) A->B1 B2 Basic (0.1N NaOH, 60°C) A->B2 B3 Oxidative (3% H2O2, RT) A->B3 B4 Photolytic (ICH Option 2) A->B4 C Sample at Time Points B1->C B2->C B3->C B4->C D Neutralize (if applicable) C->D E Analyze by Stability- Indicating HPLC-PDA D->E G Sol Solubility Form Formulation Development Sol->Form Dictates excipient & vehicle choice Bio Bioavailability Sol->Bio Rate-limiting step for absorption Stab Stability Stab->Form Determines compatible excipients & process DP Drug Product (Shelf-life, Storage) Stab->DP Form->Bio Clin Clinical Success Bio->Clin DP->Clin

Methodological & Application

Application Notes and Protocols for CHRG01: A Hypoxia-Activated Dual Inhibitor of Chk1 and Aurora A for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHRG01 is an innovative hypoxia-activated prodrug designed for targeted cancer therapy. In the low-oxygen environment characteristic of solid tumors, this compound is bioreductively activated, releasing a potent inhibitor of two key cell cycle and DNA damage response kinases: Checkpoint kinase 1 (Chk1) and Aurora A.[1][2][3][4] This dual-inhibition mechanism selectively induces DNA damage and subsequent cell death in hypoxic cancer cells, while sparing cells in well-oxygenated, normal tissues.[1][3] These application notes provide detailed protocols for in vitro studies to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action

Under normoxic conditions, this compound remains in its inactive prodrug form. However, the hypoxic environment of tumors facilitates the reduction of a nitro moiety on the this compound molecule.[1][2][3] This reduction triggers a fragmentation cascade, releasing the active kinase inhibitor. The active metabolite then simultaneously targets Chk1 and Aurora A.

  • Chk1 Inhibition: Disruption of Chk1, a critical regulator of the DNA damage response, leads to the accumulation of DNA damage and replication stress.

  • Aurora A Inhibition: Inhibition of Aurora A, a key mitotic kinase, results in mitotic catastrophe and aberrant cell division.

The synergistic effect of dual Chk1 and Aurora A inhibition in the presence of hypoxia-induced replication stress leads to a significant loss of viability in cancer cells.[1][2]

Signaling Pathway

CHRG01_Signaling_Pathway cluster_0 Normoxia cluster_1 Hypoxia (≤0.02% O2) CHRG01_inactive This compound (Inactive Prodrug) Cell_Survival Normal Cell Survival CHRG01_inactive_h This compound (Inactive Prodrug) Reduction Bioreductive Activation CHRG01_inactive_h->Reduction CHRG01_active Active this compound Metabolite Reduction->CHRG01_active Chk1 Chk1 CHRG01_active->Chk1 AuroraA Aurora A CHRG01_active->AuroraA DNA_Damage Increased DNA Damage (γH2AX, 53BP1 foci) Chk1->DNA_Damage Cell_Death Cell Viability Loss AuroraA->Cell_Death DNA_Damage->Cell_Death

Caption: this compound Mechanism of Action.

Experimental Protocols

Cell Culture and Hypoxia Induction
  • Cell Lines: RKO (colorectal cancer), A549, H1299, and H1975 (non-small cell lung cancer) cell lines are recommended based on previous studies.

  • Culture Conditions: Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Hypoxia Induction: To induce hypoxia, place cell cultures in a hypoxic chamber with a gas mixture of 5% CO2, and the balance nitrogen to achieve an oxygen concentration of ≤0.02%. Ensure the chamber is sealed and equilibrated for at least 1 hour before starting experiments.

Colony Survival Assay

This assay assesses the long-term cytotoxic effects of this compound.

  • Cell Seeding: Seed cells in 6-well plates at a density that allows for colony formation (e.g., 500-1000 cells/well) and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-50 µM) or vehicle control (DMSO).

  • Hypoxic Exposure: Place one set of plates in a hypoxic chamber (≤0.02% O2) for 24 hours. Keep a parallel set of plates under normoxic conditions.

  • Recovery: After 24 hours, replace the drug-containing medium with fresh medium and return all plates to a normoxic incubator.

  • Colony Formation: Allow colonies to grow for 10-14 days.

  • Staining and Counting: Fix the colonies with methanol and stain with 0.5% crystal violet. Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction for each treatment condition relative to the vehicle-treated control.

Cell LineConditionThis compound (25 µM) - Survival
A549NormoxiaNo significant effect
A549HypoxiaSignificant loss of viability
H1299NormoxiaNo significant effect
H1299HypoxiaSignificant loss of viability
H1975NormoxiaNo significant effect
H1975HypoxiaSignificant loss of viability
DNA Damage Assessment (Immunofluorescence for 53BP1 Foci)

This protocol visualizes DNA double-strand breaks.

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere.

  • Treatment and Hypoxia: Treat cells with this compound (e.g., 25 µM) or vehicle control and expose to normoxia or hypoxia (≤0.02% O2) for 6 hours.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.

  • Blocking: Block with 5% BSA in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate with a primary antibody against 53BP1 overnight at 4°C.

  • Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Mounting and Imaging: Mount the coverslips on slides with a DAPI-containing mounting medium and visualize using a fluorescence microscope.

  • Quantification: Count the number of cells with more than 6 nuclear 53BP1 foci.

Cell LineTreatment Condition% of Cells with >6 53BP1 Foci
RKONormoxia + DMSOBaseline
RKONormoxia + this compound (25 µM)Baseline
RKOHypoxia + DMSOIncreased
RKOHypoxia + this compound (25 µM)Significantly Increased
Western Blotting for γH2AX

This method detects an early marker of DNA double-strand breaks.

  • Cell Lysis: After treatment with this compound under normoxic or hypoxic conditions for 6 hours, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against γH2AX and a loading control (e.g., actin or GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash and incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Experimental Workflow

CHRG01_Experimental_Workflow Start Start: Cancer Cell Lines (e.g., RKO, A549, H1299) Treatment Treat with this compound or Vehicle Start->Treatment Conditions Expose to Normoxia or Hypoxia (≤0.02% O2) Treatment->Conditions Colony_Assay Colony Survival Assay (Long-term Viability) Conditions->Colony_Assay 24h IF Immunofluorescence (53BP1 Foci) Conditions->IF 6h WB Western Blot (γH2AX) Conditions->WB 6h Analysis Data Analysis and Interpretation Colony_Assay->Analysis IF->Analysis WB->Analysis

Caption: In Vitro Experimental Workflow for this compound.

Conclusion

This compound presents a promising strategy for targeting hypoxic tumors. The provided protocols offer a framework for the in vitro evaluation of its efficacy and mechanism of action. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data, contributing to the further development of this novel therapeutic agent.

References

Application Note: Analytical Methods for the Quantification of CHRG01

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of therapeutic molecules is a cornerstone of drug development, from early discovery and preclinical studies to clinical trials and post-market surveillance. This document provides a comprehensive overview of the principal analytical methods for the quantification of CHRG01, a novel therapeutic protein. The selection of an appropriate analytical method is critical and depends on various factors, including the required sensitivity, specificity, throughput, and the stage of drug development.[1][2] This application note details two gold-standard techniques: Ligand-Binding Assays (LBA), specifically Enzyme-Linked Immunosorbent Assay (ELISA), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2]

Overview of Analytical Methods

Both ELISA and LC-MS/MS are powerful techniques for protein quantification, each with distinct advantages and disadvantages.[1]

  • Enzyme-Linked Immunosorbent Assay (ELISA): This is a plate-based immunoassay that utilizes the specific binding of antibodies to the target protein (this compound).[3] A common format is the sandwich ELISA, where the analyte is "sandwiched" between a capture antibody and a detection antibody.[4] This method is known for its high sensitivity, throughput, and cost-effectiveness, making it suitable for large sample batches.[5]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique combines the separation power of liquid chromatography with the high specificity and sensitivity of mass spectrometry.[1][2] For protein quantification, a "bottom-up" approach is often employed, where the protein is enzymatically digested into smaller peptides.[6] One or more of these "signature" peptides are then monitored by the mass spectrometer to determine the concentration of the parent protein.[7] LC-MS/MS is highly specific and can be developed rapidly, often without the need for specific antibodies.[7]

Quantitative Data Summary

The choice between ELISA and LC-MS/MS can be guided by a comparison of their typical performance characteristics. The following table summarizes these parameters for the quantification of this compound in human serum.

ParameterELISALC-MS/MS
Lower Limit of Quantification (LLOQ) 5-15 ng/mL[8]50-100 ng/mL
Upper Limit of Quantification (ULOQ) 500-1000 ng/mL5000-10000 ng/mL
Dynamic Range ~2-3 orders of magnitude~3-4 orders of magnitude
Precision (%CV) < 15%< 15%
Accuracy (%Bias) 85-115%85-115%
Specificity High (dependent on antibody)Very High
Throughput HighMedium to High[1]
Development Time Longer (antibody generation)Shorter[7]

Note: These values are representative and can vary based on the specific characteristics of this compound, the quality of reagents, and instrumentation.

Visualizations

This compound Signaling Pathway This compound This compound Receptor Target Receptor This compound->Receptor Binding Kinase_A Kinase A Receptor->Kinase_A Activation Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation TF Transcription Factor Kinase_B->TF Activation Nucleus Nucleus TF->Nucleus Translocation Response Cellular Response (e.g., Proliferation, Differentiation) Nucleus->Response

Caption: Hypothetical signaling pathway initiated by this compound binding.

Quantification Workflow cluster_ELISA ELISA Workflow cluster_LCMS LC-MS/MS Workflow elisa_start Coat Plate with Capture Antibody elisa_block Block Plate elisa_start->elisa_block elisa_sample Add Sample (containing this compound) elisa_block->elisa_sample elisa_detect Add Detection Antibody elisa_sample->elisa_detect elisa_enzyme Add Enzyme-Conjugate elisa_detect->elisa_enzyme elisa_substrate Add Substrate & Measure Signal elisa_enzyme->elisa_substrate lcms_prep Sample Preparation (e.g., Depletion, Reduction) lcms_digest Enzymatic Digestion (e.g., Trypsin) lcms_prep->lcms_digest lcms_sep LC Separation of Peptides lcms_digest->lcms_sep lcms_ion Ionization (ESI) lcms_sep->lcms_ion lcms_ms1 MS1 Scan (Precursor Ion) lcms_ion->lcms_ms1 lcms_ms2 MS/MS Scan (Fragment Ions) lcms_ms1->lcms_ms2 lcms_quant Quantification of Signature Peptides lcms_ms2->lcms_quant

Caption: Comparative experimental workflows for ELISA and LC-MS/MS.

Experimental Protocols

The following protocols are provided as a general framework. All bioanalytical methods should be validated according to regulatory guidelines such as those from the FDA.[9][10][11]

Protocol 1: Sandwich ELISA for this compound Quantification in Human Serum

This protocol outlines a non-competitive sandwich ELISA for the quantification of this compound.[8]

1. Materials and Reagents:

  • High-bind 96-well microplates

  • Capture Antibody (anti-CHRG01, monoclonal)

  • Detection Antibody (anti-CHRG01, biotinylated)

  • Recombinant this compound standard

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • Substrate (e.g., TMB)

  • Stop Solution (e.g., 2.5 M H₂SO₄)[12]

  • Coating Buffer (e.g., PBS, pH 7.4)

  • Blocking Buffer (e.g., 3% BSA in PBS with 0.1% Tween 20)[12]

  • Wash Buffer (e.g., PBS with 0.1% Tween 20)[12]

  • Assay Diluent (e.g., 1% BSA in PBS)

2. Procedure:

  • Coating: Dilute the capture antibody in Coating Buffer to a final concentration of 2 µg/mL. Add 100 µL to each well of the microplate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with 300 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Sample/Standard Incubation: Prepare a standard curve of recombinant this compound in Assay Diluent (e.g., 1000 ng/mL down to 7.8 ng/mL). Dilute serum samples in Assay Diluent. Add 100 µL of standards, controls, and samples to the appropriate wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Detection Antibody Incubation: Dilute the biotinylated detection antibody in Assay Diluent to 1 µg/mL. Add 100 µL to each well. Incubate for 1 hour at room temperature.[4]

  • Washing: Repeat the wash step as in step 2.

  • Enzyme Conjugate Incubation: Dilute the Streptavidin-HRP in Assay Diluent. Add 100 µL to each well. Incubate for 30 minutes at room temperature in the dark.

  • Washing: Repeat the wash step as in step 2.

  • Substrate Development: Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is evident.[12]

  • Stopping Reaction: Add 50 µL of Stop Solution to each well.[12]

  • Data Acquisition: Read the absorbance at 450 nm on a microplate reader.

3. Data Analysis:

  • Subtract the average zero-standard absorbance from all readings.

  • Plot a standard curve of absorbance versus the concentration of the this compound standards.

  • Use a four-parameter logistic (4-PL) curve fit to interpolate the concentrations of this compound in the unknown samples.

Protocol 2: LC-MS/MS for this compound Quantification in Human Serum

This protocol describes a "bottom-up" proteomics approach for this compound quantification.

1. Materials and Reagents:

  • Recombinant this compound standard

  • Stable Isotope Labeled (SIL) internal standard (a peptide from this compound)

  • Human Serum

  • Ammonium Bicarbonate

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Trypsin (MS-grade)

  • Formic Acid

  • Acetonitrile

  • Water (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges

2. Sample Preparation:

  • Spiking: To 50 µL of serum samples, standards, and controls, add the SIL internal standard.

  • Reduction: Add ammonium bicarbonate buffer and DTT. Incubate at 60°C for 30 minutes to reduce disulfide bonds.[13]

  • Alkylation: Add IAM and incubate for 30 minutes in the dark at room temperature to alkylate free cysteines.[13]

  • Digestion: Add trypsin and incubate overnight at 37°C to digest the protein into peptides.[6]

  • Quenching: Add formic acid to stop the digestion.

  • Cleanup: Perform peptide cleanup using SPE to remove salts and other interferences.[13] Elute the peptides and dry them down.

  • Reconstitution: Reconstitute the dried peptides in a solution of formic acid in water/acetonitrile for LC-MS/MS analysis.[14]

3. LC-MS/MS Analysis:

  • LC System: A UHPLC system is recommended for optimal separation.[15]

  • Column: C18 reversed-phase column.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient from low to high Mobile Phase B is used to elute the peptides. For example, a 30-minute gradient from 5% to 40% B.[14]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Monitor at least two to three specific precursor-to-fragment ion transitions for a signature peptide of this compound and its corresponding SIL internal standard.

4. Data Analysis:

  • Integrate the peak areas for the MRM transitions of the signature peptide and the SIL internal standard.

  • Calculate the peak area ratio (analyte/internal standard).

  • Generate a calibration curve by plotting the peak area ratio versus the concentration of the this compound standards.

  • Use a linear regression with 1/x² weighting to determine the concentrations of this compound in the unknown samples.

Conclusion

The choice of an analytical method for this compound quantification is a critical decision in the drug development process. ELISA offers a high-throughput and sensitive method suitable for large clinical studies, while LC-MS/MS provides high specificity and rapid method development, which is advantageous in earlier discovery and preclinical phases.[7] The protocols and data presented here serve as a guide for establishing robust and reliable quantification assays for the therapeutic protein this compound. Method validation should always be performed to ensure data quality and regulatory compliance.[11][16][17]

References

Application Note & Protocol: High-Throughput Screening for Inhibitors of the CHRG01 Kinase

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application note and protocol are based on a hypothetical molecule, "CHRG01," as no public domain information is available for a target with this designation. The data, signaling pathway, and experimental procedures are illustrative examples to demonstrate the format and content requested.

Introduction

This compound is a novel serine/threonine kinase that has been putatively implicated in oncogenic signaling pathways. Its overexpression has been correlated with increased cell proliferation and tumor growth in preclinical models. As such, this compound represents a promising therapeutic target for the development of novel anti-cancer agents. This document outlines a robust high-throughput screening (HTS) assay for the identification of small molecule inhibitors of this compound. The protocol describes a luminescent kinase activity assay, which is a common and reliable method for HTS campaigns.

This compound Signaling Pathway

This compound is hypothesized to be a downstream effector in the "Growth Factor Signaling Cascade," a pathway frequently dysregulated in various cancers. Upon activation by an upstream kinase (UPK1), this compound phosphorylates a key transcription factor (TF1), leading to its nuclear translocation and the expression of genes involved in cell cycle progression.

CHRG01_Signaling_Pathway Growth_Factor Growth Factor GF_Receptor Growth Factor Receptor Growth_Factor->GF_Receptor Binds Upstream_Kinase_1 UPK1 GF_Receptor->Upstream_Kinase_1 Activates This compound This compound Upstream_Kinase_1->this compound Phosphorylates & Activates Transcription_Factor_1 TF1 This compound->Transcription_Factor_1 Phosphorylates Nucleus Nucleus Transcription_Factor_1->Nucleus Translocates to Gene_Expression Gene Expression (Cell Cycle Progression) Nucleus->Gene_Expression

Caption: Hypothetical this compound signaling cascade.

Experimental Protocol: this compound Kinase Activity HTS Assay

Assay Principle

This assay quantifies the kinase activity of this compound by measuring the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of a substrate peptide. The assay utilizes a luciferase-based system where the light output is directly proportional to the ATP concentration. Therefore, a decrease in luminescence indicates an increase in this compound kinase activity. Inhibitors of this compound will prevent ATP consumption, resulting in a higher luminescent signal.

Materials and Reagents
ReagentSupplierCatalog Number
Recombinant Human this compound (0.5 mg/mL)In-houseN/A
Biotinylated Substrate Peptide (1 mM)In-houseN/A
Kinase-Glo® Max Luminescent Assay KitPromegaV6071
ATP (10 mM)Sigma-AldrichA7699
DTT (1 M)Sigma-AldrichD9779
Assay Buffer (5X)In-houseN/A
Staurosporine (10 mM in DMSO)Sigma-AldrichS4400
DMSOSigma-AldrichD8418
384-well white, flat-bottom platesCorning3570

Assay Workflow

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Plates 1. Prepare Compound Plates: - Serially dilute compounds in DMSO. - Dispense 50 nL to 384-well plates. Add_Enzyme 2. Add 5 µL of this compound Enzyme Mix to each well. Compound_Plates->Add_Enzyme Incubate_1 3. Incubate for 15 min at RT. Add_Enzyme->Incubate_1 Add_Substrate_ATP 4. Add 5 µL of Substrate/ATP Mix to initiate the reaction. Incubate_1->Add_Substrate_ATP Incubate_2 5. Incubate for 60 min at RT. Add_Substrate_ATP->Incubate_2 Add_Detection 6. Add 10 µL of Kinase-Glo® Reagent. Incubate_2->Add_Detection Incubate_3 7. Incubate for 10 min at RT. Add_Detection->Incubate_3 Read_Plate 8. Read Luminescence. Incubate_3->Read_Plate Data_Analysis 9. Calculate % Inhibition and IC50. Read_Plate->Data_Analysis

Caption: High-throughput screening workflow.

Step-by-Step Protocol
  • Compound Plating:

    • Prepare serial dilutions of test compounds in DMSO.

    • Using an acoustic liquid handler, dispense 50 nL of each compound concentration into a 384-well white assay plate.

    • For controls, dispense 50 nL of DMSO (negative control, 0% inhibition) and 50 nL of staurosporine (positive control, 100% inhibition) into designated wells.

  • Enzyme Addition:

    • Prepare the this compound Enzyme Mix in 1X Assay Buffer containing 2 µg/mL this compound and 2 mM DTT.

    • Dispense 5 µL of the Enzyme Mix into each well of the compound-containing assay plate.

    • Centrifuge the plates at 1,000 rpm for 1 minute.

    • Incubate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Reaction Initiation:

    • Prepare the Substrate/ATP Mix in 1X Assay Buffer containing 200 µM substrate peptide and 20 µM ATP.

    • Add 5 µL of the Substrate/ATP Mix to each well to start the kinase reaction.

    • Centrifuge the plates at 1,000 rpm for 1 minute.

    • Incubate at room temperature for 60 minutes.

  • Signal Detection:

    • Prepare the Kinase-Glo® Reagent according to the manufacturer's instructions.

    • Add 10 µL of the Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescent signal.

    • Incubate at room temperature for 10 minutes to stabilize the signal.

  • Data Acquisition:

    • Read the luminescence on a plate reader (e.g., PerkinElmer EnVision).

Data Analysis
  • Percent Inhibition Calculation:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative)

    • Signal_Compound: Luminescence from wells with test compounds.

    • Signal_Negative: Average luminescence from DMSO-only wells.

    • Signal_Positive: Average luminescence from staurosporine-treated wells.

  • IC50 Determination:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic model to determine the IC50 value for each compound.

Quantitative Data Summary

The following table summarizes the results for three hypothetical hit compounds identified from a primary screen and confirmed through dose-response analysis.

Compound IDIC50 (nM)Hill SlopeMax Inhibition (%)
HTS-001231501.198.5
HTS-00456450.999.2
HTS-007898701.397.8
Staurosporine151.0100.0

Conclusion

The described luminescent HTS assay provides a reliable and scalable method for identifying and characterizing inhibitors of the hypothetical kinase this compound. The protocol is optimized for a 384-well format, allowing for the screening of large compound libraries. The quantitative data analysis provides a robust framework for hit validation and lead optimization efforts in drug discovery programs targeting this compound.

Application Notes and Protocols: CHRG01 in Cartilage Tissue Engineering

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Articular cartilage possesses a limited capacity for self-repair, making injuries and degenerative conditions like osteoarthritis significant clinical challenges.[1][2] Tissue engineering has emerged as a promising strategy to regenerate damaged cartilage, typically involving the use of cells, scaffolds, and signaling factors to create functional tissue replacements.[3][4] CHRG01 is a novel, synthetic small molecule designed to promote chondrogenesis, the process of cartilage formation, making it a valuable tool for researchers in regenerative medicine. These application notes provide a summary of the expected effects of this compound on chondrocytes and detail protocols for its use in 3D cartilage tissue engineering models.

Mechanism of Action

This compound is hypothesized to function as a potent agonist of the Transforming Growth Factor-β (TGF-β) and Bone Morphogenetic Protein (BMP) signaling pathways, which are critical for chondrocyte differentiation and extracellular matrix (ECM) production.[1][5] By binding to and stabilizing the TGF-β/BMP receptor complex, this compound is thought to enhance the downstream phosphorylation of SMAD proteins (SMAD1/5/8 and SMAD2/3).[6] This leads to the nuclear translocation of SMAD complexes and the subsequent upregulation of key chondrogenic transcription factors, most notably SOX9.[7][8] The activation of SOX9 initiates a cascade of gene expression leading to the synthesis of essential cartilage ECM components, including type II collagen and aggrecan.[8]

CHRG01_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta/BMP Receptor TGF-β/BMP Receptor Complex SMAD_Complex p-SMAD (1/5/8, 2/3) TGF-beta/BMP Receptor->SMAD_Complex Phosphorylates SMAD4 SMAD4 SMAD_Complex->SMAD4 SOX9 SOX9 SMAD4->SOX9 Upregulates Chondrogenic_Genes Chondrogenic Genes (COL2A1, ACAN) SOX9->Chondrogenic_Genes Activates Transcription ECM_Proteins Type II Collagen, Aggrecan Chondrogenic_Genes->ECM_Proteins Translation This compound This compound This compound->TGF-beta/BMP Receptor Activates

Figure 1: Hypothetical signaling pathway of this compound in chondrocytes.

Application Data

The following tables summarize the expected quantitative outcomes of treating primary human chondrocytes with this compound in a 3D hydrogel culture system over a 28-day period.

Table 1: Cell Viability and Proliferation

Treatment Group Day 7 Viability (%) Day 14 Viability (%) Day 28 Viability (%) Day 28 DNA Content (µ g/construct )
Control 92 ± 4 88 ± 5 85 ± 6 2.5 ± 0.3

| This compound (10 µM) | 95 ± 3 | 94 ± 2 | 92 ± 3 | 4.8 ± 0.5 |

Table 2: Chondrogenic Gene Expression (Fold Change vs. Day 0)

Gene Treatment Group Day 7 Day 14 Day 28
SOX9 Control 2.1 ± 0.4 3.5 ± 0.6 4.0 ± 0.7
This compound (10 µM) 4.5 ± 0.8 8.2 ± 1.1 10.5 ± 1.5
COL2A1 Control 5.2 ± 1.0 12.5 ± 2.1 25.1 ± 4.3
(Collagen II) This compound (10 µM) 15.8 ± 2.5 45.3 ± 6.8 98.6 ± 12.2
ACAN Control 4.8 ± 0.9 10.1 ± 1.8 20.5 ± 3.9
(Aggrecan) This compound (10 µM) 12.4 ± 2.0 38.9 ± 5.5 85.2 ± 10.4
COL1A1 Control 1.5 ± 0.3 1.2 ± 0.2 1.1 ± 0.2

| (Collagen I) | This compound (10 µM) | 1.1 ± 0.2 | 0.9 ± 0.1 | 0.8 ± 0.1 |

Table 3: Biochemical and Mechanical Properties of Engineered Cartilage (Day 28)

Treatment Group GAG Content (µg/mg wet weight) Total Collagen (µg/mg wet weight) Compressive Modulus (kPa)
Control 15.2 ± 2.1 8.5 ± 1.5 120 ± 25

| This compound (10 µM) | 35.8 ± 4.5 | 22.4 ± 3.8 | 280 ± 45 |

Experimental Protocols

The following protocols provide a framework for evaluating the effects of this compound on chondrocytes in a 3D culture model.

Experimental_Workflow cluster_analysis Downstream Analysis A 1. Isolate Primary Chondrocytes from Cartilage Tissue B 2. Expand Chondrocytes in Monolayer Culture (P1) A->B C 3. Encapsulate Chondrocytes in Hydrogel with/without this compound B->C D 4. Culture 3D Constructs for up to 28 Days C->D E 5. Harvest Constructs at Days 7, 14, 28 D->E F Cell Viability (Live/Dead Assay) E->F G Proliferation (DNA Assay) E->G H Gene Expression (qRT-PCR) E->H I ECM Analysis (GAG/Collagen Assays) E->I J Mechanical Testing (Compression) E->J

Figure 2: General experimental workflow for evaluating this compound.

Protocol 1: Primary Chondrocyte Isolation and Culture

  • Tissue Harvest: Aseptically harvest articular cartilage shavings from a non-load-bearing region of a joint (e.g., femoral condyle).

  • Digestion: Mince the cartilage into small pieces (1-2 mm³). Digest the tissue fragments in a solution of 0.2% collagenase type II in DMEM/F-12 medium at 37°C for 16-18 hours with gentle agitation.

  • Cell Isolation: Filter the cell suspension through a 70 µm cell strainer to remove undigested matrix.

  • Washing: Centrifuge the filtered cells at 200 x g for 5 minutes. Resuspend the cell pellet in fresh DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Repeat the wash step twice.

  • Cell Culture: Plate the isolated chondrocytes (P0) at a density of 10,000 cells/cm² and culture at 37°C, 5% CO₂. Use cells at passage 1 (P1) to minimize dedifferentiation.

Protocol 2: 3D Hydrogel Encapsulation

  • Cell Preparation: Harvest P1 chondrocytes using trypsin-EDTA and resuspend them in sterile PBS at a concentration of 20 x 10⁶ cells/mL.

  • Hydrogel Preparation: Prepare a sterile 2% (w/v) alginate solution in 0.9% NaCl.

  • Encapsulation: Mix the cell suspension with the alginate solution at a 1:1 ratio to achieve a final cell density of 10 x 10⁶ cells/mL and a final alginate concentration of 1%.

  • Construct Formation: Dispense 50 µL droplets of the cell-alginate suspension into a 102 mM CaCl₂ solution to form crosslinked hydrogel beads. Allow beads to polymerize for 10 minutes.

  • Culture: Transfer the beads to a 12-well plate containing chondrogenic medium (DMEM/F-12, 1% ITS+ Premix, 50 µg/mL L-ascorbic acid-2-phosphate, 100 nM dexamethasone). Add this compound to the treatment group wells at a final concentration of 10 µM. Culture for up to 28 days, changing the medium every 2-3 days.

Protocol 3: Gene Expression Analysis (qRT-PCR)

  • RNA Extraction: Homogenize 3-4 hydrogel constructs per sample in a lysis buffer (e.g., TRIzol). Extract total RNA using a standard phenol-chloroform extraction method or a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

  • qRT-PCR: Perform real-time PCR using a SYBR Green master mix and primers for target genes (SOX9, COL2A1, ACAN, COL1A1) and a housekeeping gene (e.g., GAPDH).

  • Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene and comparing to the expression levels at Day 0.

Protocol 4: Biochemical Analysis of ECM

  • Digestion: Digest 3-4 hydrogel constructs per sample overnight at 60°C in a papain digestion buffer (125 µg/mL papain, 5 mM L-cysteine, 100 mM Na₂HPO₄, 5 mM EDTA, pH 6.5).

  • DNA Quantification: Use a portion of the digest to quantify total DNA content using a fluorescent DNA-binding dye (e.g., PicoGreen™), which serves as an indicator of cell number.

  • GAG Quantification: Use the dimethylmethylene blue (DMMB) dye-binding assay to quantify sulfated glycosaminoglycan (GAG) content. Measure absorbance at 525 nm and compare to a chondroitin sulfate standard curve.

  • Collagen Quantification: Hydrolyze a portion of the digest in 6 M HCl at 110°C for 18 hours. Quantify the hydroxyproline content using the chloramine-T/Ehrlich's reagent assay. Calculate total collagen content assuming hydroxyproline constitutes 13.5% of collagen by mass.

Expected Outcomes and Logical Relationships

The application of this compound to chondrocytes in a 3D culture system is expected to initiate a cascade of events that culminates in the formation of a tissue with properties more closely resembling native hyaline cartilage. The diagram below illustrates the logical flow of these expected outcomes.

Logical_Relationship cluster_cellular Cellular Response cluster_tissue Tissue-Level Outcome A This compound Treatment B Activation of TGF-β/BMP Pathway A->B C Increased SOX9 Expression B->C D Enhanced Chondrocyte Proliferation B->D E Upregulation of COL2A1 & ACAN Genes C->E F Downregulation of COL1A1 (Fibrotic Marker) C->F G Increased GAG & Type II Collagen Deposition E->G H Improved Mechanical Properties G->H I Formation of Hyaline-like Cartilage Tissue G->I H->I

Figure 3: Logical flow of expected outcomes from this compound treatment.

References

Application Notes and Protocols for CHRG01 Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHRG01 is a novel small molecule inhibitor with potential applications in targeted therapy and cellular signaling research. Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the solubilization, storage, and use of this compound in a laboratory setting. Adherence to these guidelines will help ensure the stability and activity of the compound throughout its experimental use.

1. Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling and for the preparation of stock solutions. The following table summarizes the key properties of this compound.

PropertyValueNotes
Molecular Weight [Insert Molecular Weight, e.g., 450.5 g/mol ]Use the exact molecular weight provided on the certificate of analysis for accurate molarity calculations.
Appearance Crystalline solidVisually inspect the compound upon receipt to ensure it matches the description.
Purity >98% (by HPLC)Refer to the certificate of analysis for the specific purity of the lot number being used.
Storage (Solid Form) -20°C, desiccated, protected from lightLong-term storage at -80°C is also acceptable. Allow the vial to equilibrate to room temperature before opening to prevent condensation.

2. Solubility Profile of this compound

The solubility of this compound in various common laboratory solvents is a critical factor in the preparation of stock solutions. It is recommended to perform small-scale solubility tests before preparing a large-volume stock solution.

SolventSolubility (at 25°C)Notes
Dimethyl Sulfoxide (DMSO) ≥ 50 mg/mL (≥ 111 mM)DMSO is the recommended solvent for preparing high-concentration stock solutions. Use anhydrous, high-purity DMSO.[1][2]
Ethanol (100%) ~10 mg/mL (~22 mM)May be suitable for some applications, but lower solubility limits the maximum stock concentration.
Methanol ~5 mg/mL (~11 mM)Lower solubility than DMSO and ethanol.
Water InsolubleThis compound is not soluble in aqueous solutions. Direct dilution of DMSO stock into aqueous media should be done carefully to avoid precipitation.
Phosphate-Buffered Saline (PBS) InsolubleSimilar to water, this compound will precipitate in PBS. The final concentration of DMSO in the working solution should be kept low (typically <0.5%) to maintain solubility and minimize solvent-induced toxicity.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution of this compound in DMSO.

Materials:

  • This compound solid compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or light-protecting microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Equilibration: Allow the vial containing solid this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out [e.g., 4.505 mg] of this compound.

    • Calculation: Mass (mg) = Desired Volume (L) x Desired Molarity (mol/L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed this compound.

  • Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid dissolution if necessary, but avoid excessive heat to prevent degradation.[2]

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-protected tubes. This minimizes repeated freeze-thaw cycles which can degrade the compound.[1][2]

  • Storage: Store the aliquots at -20°C for short-term storage or at -80°C for long-term storage. Properly label all tubes with the compound name, concentration, date, and initials.

Protocol 2: Preparation of Working Solutions from the DMSO Stock

This protocol details the dilution of the high-concentration DMSO stock solution to prepare working solutions for use in cell culture or other aqueous experimental systems.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate sterile aqueous buffer or cell culture medium

  • Sterile tubes and pipette tips

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution (in DMSO): If very low final concentrations are required, it is best to perform initial serial dilutions in DMSO before the final dilution into the aqueous medium. This helps to prevent precipitation of the compound.

  • Final Dilution (in Aqueous Medium): Directly add the required volume of the this compound DMSO stock (or the intermediate DMSO dilution) to the pre-warmed aqueous buffer or cell culture medium.

    • Important: Add the DMSO stock to the aqueous solution and mix immediately by gentle pipetting or inversion. Do not add the aqueous solution to the DMSO stock.

    • The final concentration of DMSO in the working solution should be kept as low as possible, typically below 0.5%, to avoid solvent-induced effects on the experimental system.[1]

  • Use Immediately: Working solutions should be prepared fresh for each experiment and used immediately. Do not store aqueous working solutions of this compound.

Visualizations

Signaling Pathway Diagram

CHRG01_Signaling_Pathway cluster_membrane Plasma Membrane Receptor Receptor Tyrosine Kinase Kinase1 Downstream Kinase 1 Receptor->Kinase1 Phosphorylates Ligand Growth Factor Ligand->Receptor Binds and Activates This compound This compound This compound->Kinase1 Inhibits Kinase2 Downstream Kinase 2 Kinase1->Kinase2 Activates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to CellularResponse Cellular Response (e.g., Proliferation, Survival) Nucleus->CellularResponse Alters Gene Expression

Caption: Inhibition of a generic kinase signaling pathway by this compound.

Experimental Workflow: Stock Solution Preparation

Stock_Solution_Workflow start Start: Solid this compound weigh 1. Weigh Solid Compound start->weigh dissolve 2. Dissolve in Anhydrous DMSO weigh->dissolve vortex 3. Vortex Until Dissolved dissolve->vortex stock Primary Stock (e.g., 10 mM) vortex->stock aliquot 4. Aliquot into Single-Use Tubes stock->aliquot store 5. Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a concentrated this compound stock solution.

Experimental Workflow: Cell-Based Assay

Cell_Assay_Workflow seed_cells 1. Seed Cells in Plate prepare_working 2. Prepare this compound Working Solutions seed_cells->prepare_working thaw_stock Thaw 10 mM Stock Aliquot prepare_working->thaw_stock dilute Dilute in Culture Medium thaw_stock->dilute treat_cells 3. Treat Cells with this compound dilute->treat_cells incubate 4. Incubate for a Defined Period treat_cells->incubate assay 5. Perform Cellular Assay (e.g., Viability, Western Blot) incubate->assay analyze 6. Analyze Data assay->analyze

Caption: General workflow for a cell-based assay using this compound.

References

Application Notes and Protocols for CHRG01 Delivery Systems for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The CHRG01 delivery system represents a state-of-the-art platform for the targeted in vivo delivery of therapeutic payloads. This system is designed to overcome common challenges in drug delivery, such as poor bioavailability, off-target effects, and rapid clearance.[1][2] The this compound platform utilizes advanced nanoparticle technology to encapsulate a wide range of therapeutic agents, including small molecules, nucleic acids (siRNA, mRNA), and gene-editing machinery like CRISPR-Cas9.[3][4] Its surface can be functionalized with targeting ligands to facilitate accumulation in specific tissues or cell types, thereby enhancing therapeutic efficacy and reducing systemic toxicity.[5][6] These application notes provide an overview of the this compound system, its mechanism of action, and detailed protocols for its use in preclinical in vivo research.

Mechanism of Action

The this compound system is engineered for stimulus-responsive drug release, a key feature of smart drug delivery systems.[5] The core-shell structure of the this compound nanoparticles protects the therapeutic cargo from degradation in the circulatory system.[7] Upon reaching the target tissue, a specific biological trigger (e.g., pH change in the tumor microenvironment or presence of a specific enzyme) or an external stimulus (e.g., locally applied heat) can induce a conformational change in the nanoparticle shell, leading to the controlled release of the encapsulated agent.[5][6]

CHRG01_Mechanism cluster_0 Systemic Circulation cluster_1 Target Tissue Microenvironment CHRG01_NP This compound Nanoparticle (Cargo Encapsulated) Receptor Receptor CHRG01_NP->Receptor 1. Targeting & Binding Target_Cell Target Cell Endosome Endosome Target_Cell->Endosome 3. Endosomal Encapsulation Receptor->Target_Cell 2. Internalization Cargo_Release Cargo Release Endosome->Cargo_Release 4. Stimulus-Triggered Endosomal Escape Therapeutic_Effect Therapeutic Effect (e.g., Gene Editing, Apoptosis) Cargo_Release->Therapeutic_Effect 5. Therapeutic Action

Caption: Workflow of the this compound targeted delivery and release mechanism.

Applications

The versatility of the this compound platform allows for its application in various research areas:

  • Oncology: Targeted delivery of chemotherapeutics or siRNA to tumor cells, minimizing damage to healthy tissues.

  • Gene Therapy: In vivo delivery of CRISPR-Cas9 components for gene editing in genetic disorders.[3]

  • Immunotherapy: Delivery of immunomodulatory agents to immune cells or the tumor microenvironment.

  • Vaccinology: Encapsulation and delivery of antigens or adjuvants to enhance immune responses.

Quantitative Data Summary

The performance of the this compound system has been characterized across several key parameters. The following tables summarize typical data obtained during preclinical evaluation.

Table 1: this compound Nanoparticle Characteristics

ParameterValueMethod
Mean Diameter120 ± 15 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
Zeta Potential-25 ± 5 mVLaser Doppler Velocimetry
Drug Encapsulation Efficiency> 90%UV-Vis Spectroscopy

Table 2: In Vivo Biodistribution in Murine Model (24h post-injection)

Organ% Injected Dose / gram tissue (Mean ± SD)
Tumor10.5 ± 2.1
Liver15.2 ± 3.5
Spleen8.7 ± 1.9
Kidneys3.1 ± 0.8
Lungs2.5 ± 0.6
Heart1.2 ± 0.4
Blood1.8 ± 0.5

Experimental Protocols

Protocol 1: In Vivo Biodistribution Study

Objective: To determine the tissue distribution and tumor accumulation of this compound nanoparticles over time.

Materials:

  • This compound nanoparticles labeled with a near-infrared (NIR) dye (e.g., Cy7).

  • Tumor-bearing mice (e.g., subcutaneous xenograft model).

  • In vivo imaging system (IVIS) or similar.

  • Anesthesia (e.g., isoflurane).

Method:

  • Administer the NIR-labeled this compound nanoparticles to tumor-bearing mice via intravenous (IV) injection (typically 100 µL per mouse).

  • At predetermined time points (e.g., 1, 4, 24, 48 hours), anesthetize the mice and perform whole-body imaging using an IVIS.

  • After the final imaging time point, euthanize the mice and harvest major organs (tumor, liver, spleen, kidneys, lungs, heart) and a blood sample.

  • Quantify the fluorescence signal in each organ ex vivo using the IVIS.

  • Normalize the fluorescence intensity to the weight of the tissue to determine the percentage of injected dose per gram of tissue (%ID/g).

Protocol 2: Evaluation of In Vivo Therapeutic Efficacy

Objective: To assess the anti-tumor efficacy of this compound delivering a therapeutic agent in a xenograft mouse model.

Materials:

  • Tumor-bearing mice with established tumors (e.g., 100-150 mm³).

  • This compound loaded with therapeutic agent (e.g., doxorubicin).

  • Control groups: Saline, free drug, empty this compound nanoparticles.

  • Calipers for tumor measurement.

  • Analytical balance for body weight measurement.

Method:

  • Randomly assign mice to treatment and control groups (n=8-10 per group).

  • Measure initial tumor volume and body weight for each mouse.

  • Administer the respective treatments via IV injection according to a predetermined schedule (e.g., twice weekly for 3 weeks).

  • Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitor animal health and body weight throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).

  • Plot tumor growth curves and compare the outcomes between treatment and control groups.

Signaling Pathway Modulation

The therapeutic cargo delivered by this compound can be designed to modulate specific intracellular signaling pathways. For instance, delivering a STING agonist can activate the cGAS-STING pathway, a critical component of the innate immune system, to promote an anti-tumor immune response.[8][9]

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Binds cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING STING cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits pTBK1 p-TBK1 TBK1->pTBK1 Phosphorylates pIRF3 p-IRF3 pTBK1->pIRF3 Phosphorylates IRF3 IRF3 IRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerizes IFN_Genes Type I IFN Genes pIRF3_dimer->IFN_Genes Translocates & Activates

References

Application Notes: Detecting Cellular Effects of CHRG01 Using Immunohistochemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

CHRG01 is a novel therapeutic compound under investigation for its potential to modulate key cellular signaling pathways implicated in disease. Understanding the in-situ effects of this compound on target protein expression within the tissue microenvironment is critical for elucidating its mechanism of action and evaluating its therapeutic efficacy. Immunohistochemistry (IHC) is a powerful technique that allows for the visualization and quantification of specific antigens in tissue sections, providing valuable spatial information about protein expression and localization.[1] This document provides a detailed protocol for the detection of changes in the expression of downstream markers Protein X and Phospho-Protein Y following treatment with this compound using chromogenic IHC on formalin-fixed, paraffin-embedded (FFPE) tissue samples.

Hypothetical Signaling Pathway of this compound

This compound is hypothesized to act as an agonist for a G-protein coupled receptor (GPCR), initiating a downstream signaling cascade that ultimately leads to the activation of the transcription factor "Activator Protein 1" (AP-1). This activation is believed to upregulate the expression of "Protein X" and induce the phosphorylation of "Protein Y". The diagram below illustrates this proposed signaling pathway.

CHRG01_Signaling_Pathway cluster_nucleus Nucleus This compound This compound GPCR GPCR This compound->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Activates Second_Messenger Second Messenger Effector->Second_Messenger Produces Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Activates AP1 AP-1 Kinase_Cascade->AP1 Activates Protein_Y Protein Y Kinase_Cascade->Protein_Y Phosphorylates Protein_X Protein X (Upregulation) AP1->Protein_X Induces Transcription Nucleus Nucleus pProtein_Y Phospho-Protein Y (Activation) Protein_Y->pProtein_Y

Caption: Hypothetical signaling pathway of this compound.

Data Presentation

The following table summarizes hypothetical quantitative IHC data from a preclinical study evaluating the effect of this compound on Protein X and Phospho-Protein Y expression in tumor tissue. The data is presented as the mean percentage of positively stained cells ± standard deviation.

Treatment GroupNProtein X (% Positive Cells)Phospho-Protein Y (H-Score)
Vehicle Control1015.2 ± 3.550.1 ± 10.2
This compound (10 mg/kg)1045.8 ± 7.2152.3 ± 25.8
This compound (30 mg/kg)1078.5 ± 9.1245.7 ± 32.1

Experimental Protocol: Immunohistochemistry

This protocol outlines the steps for chromogenic detection of Protein X and Phospho-Protein Y in FFPE tissue sections.

I. Materials and Reagents
  • FFPE tissue sections (4-5 µm) on charged slides

  • Xylene

  • Ethanol (100%, 95%, 80%, 70%)

  • Deionized water

  • Phosphate Buffered Saline (PBS)

  • Citrate Buffer (10 mM, pH 6.0) for Antigen Retrieval[2]

  • Hydrogen Peroxide (3%)

  • Blocking Buffer (e.g., 5% normal goat serum in PBS)[1]

  • Primary Antibody against Protein X (rabbit polyclonal)

  • Primary Antibody against Phospho-Protein Y (mouse monoclonal)

  • Biotinylated Goat Anti-Rabbit secondary antibody

  • Biotinylated Goat Anti-Mouse secondary antibody

  • Streptavidin-HRP (Horseradish Peroxidase) conjugate

  • DAB (3,3'-Diaminobenzidine) substrate kit[2]

  • Hematoxylin counterstain[2]

  • Mounting medium

  • Coplin jars or staining dishes

  • Humidified chamber

  • Microscope

II. Experimental Workflow Diagram

IHC_Workflow A Deparaffinization & Rehydration B Antigen Retrieval A->B C Peroxidase Blocking B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Enzyme Conjugate Incubation F->G H Chromogen Development (DAB) G->H I Counterstaining H->I J Dehydration & Mounting I->J K Microscopy & Analysis J->K

Caption: Immunohistochemistry experimental workflow.

III. Detailed Staining Procedure
  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Transfer slides through two changes of 100% ethanol for 3 minutes each.

    • Hydrate slides by sequential immersion in 95% ethanol, 80% ethanol, and 70% ethanol for 3 minutes each.

    • Rinse slides in running tap water for 5 minutes.[2]

  • Antigen Retrieval:

    • Place slides in a staining container with 10 mM citrate buffer (pH 6.0).

    • Heat the container to 95-100°C and incubate for 20 minutes.[2]

    • Allow slides to cool to room temperature in the buffer for at least 20 minutes.[2]

    • Rinse slides with PBS.

  • Peroxidase Blocking:

    • Incubate slides in 3% hydrogen peroxide in methanol for 15 minutes at room temperature to quench endogenous peroxidase activity.

    • Rinse slides three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate slides with blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.[1]

  • Primary Antibody Incubation:

    • Dilute the primary antibodies (anti-Protein X or anti-Phospho-Protein Y) to their optimal concentration in blocking buffer.

    • Apply the diluted primary antibody to the tissue sections and incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides three times with PBS for 5 minutes each.

    • Apply the appropriate biotinylated secondary antibody (e.g., goat anti-rabbit or goat anti-mouse) diluted in blocking buffer.

    • Incubate for 1 hour at room temperature in a humidified chamber.

  • Enzyme Conjugate Incubation:

    • Rinse slides three times with PBS for 5 minutes each.

    • Apply Streptavidin-HRP conjugate to the sections.

    • Incubate for 30 minutes at room temperature in a humidified chamber, protected from light.[2]

  • Chromogen Development:

    • Rinse slides three times with PBS for 5 minutes each.

    • Prepare the DAB substrate solution according to the manufacturer's instructions.

    • Apply the DAB solution to the slides and monitor for color development (brown precipitate) under a microscope. This can take 1-10 minutes.

    • Stop the reaction by immersing the slides in deionized water.

  • Counterstaining:

    • Immerse slides in hematoxylin for 1-2 minutes to stain the cell nuclei.[2]

    • "Blue" the sections by rinsing in running tap water for 5-10 minutes.[2]

  • Dehydration and Mounting:

    • Dehydrate the slides by sequential immersion in 70%, 80%, 95%, and two changes of 100% ethanol for 3 minutes each.

    • Clear the slides in two changes of xylene for 5 minutes each.

    • Apply a coverslip using a permanent mounting medium.

  • Microscopy and Analysis:

    • Examine the slides under a light microscope.

    • Positive staining for Protein X and Phospho-Protein Y will appear as a brown precipitate, while the nuclei will be stained blue.

    • Quantify the staining intensity and percentage of positive cells using appropriate image analysis software to generate data such as H-scores or percentage of positive cells.

IV. Troubleshooting

IssuePossible CauseSuggested Solution
No Staining Inactive primary/secondary antibodyUse a new lot of antibody; check storage conditions.
Ineffective antigen retrievalOptimize retrieval time and temperature.
High Background Non-specific antibody bindingIncrease blocking time; use a higher dilution of primary antibody.
Insufficient washingIncrease the duration and number of wash steps.
Overstaining Primary antibody too concentratedFurther dilute the primary antibody.
DAB incubation too longReduce the DAB incubation time and monitor closely.

Conclusion

This protocol provides a standardized method for the immunohistochemical detection of Protein X and Phospho-Protein Y in FFPE tissues, enabling the assessment of this compound's cellular effects. Adherence to this protocol will facilitate the generation of reproducible and quantifiable data, which is essential for the preclinical evaluation of this novel compound. Proper optimization of antibody concentrations and incubation times may be required for specific tissue types and antibody lots.

References

Troubleshooting & Optimization

Technical Support Center: CHRG01 Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with the CHRG01 protein. The information is designed to address common issues encountered during experimentation and offer solutions to ensure data accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the this compound protein?

A1: this compound is a novel receptor tyrosine kinase hypothesized to be involved in cellular stress response pathways. Upon ligand binding, it is believed to initiate a signaling cascade that influences cell survival and apoptosis.

Q2: In which cellular compartment is this compound typically localized?

A2: Preliminary data suggests that this compound is a transmembrane protein primarily located in the plasma membrane. However, endosomal localization has been observed following ligand-induced endocytosis.

Q3: What are the recommended positive and negative controls for a this compound Western Blot?

A3: For a positive control, we recommend using cell lysates from a cell line known to overexpress this compound or recombinant this compound protein. For a negative control, lysates from a this compound knockout or knockdown cell line are ideal. If unavailable, pre-incubation of the primary antibody with a blocking peptide can serve as an alternative negative control.

Troubleshooting Guides

Inconsistent ELISA Results

Problem: High variability in optical density (OD) readings between replicate wells for this compound ELISA.

Potential Cause Recommended Solution
Improper Washing Ensure thorough and consistent washing of all wells between steps. Increase the number of wash cycles or the soaking time.
Pipetting Errors Use calibrated pipettes and ensure consistent technique. For critical steps, use reverse pipetting.
Sample Degradation Store samples properly and use fresh samples for each assay. Avoid repeated freeze-thaw cycles.[1]
Incorrect Incubation Time Adhere strictly to the incubation times specified in the protocol.[1]
Reagent Contamination Use fresh, sterile reagents and pipette tips for each step.
Weak or No Signal in Western Blot

Problem: Faint or absent band corresponding to this compound in a Western Blot analysis.

Potential Cause Recommended Solution
Low this compound Expression Increase the amount of total protein loaded onto the gel. Consider using an enrichment technique for this compound.
Inefficient Protein Transfer Verify the transfer efficiency using a pre-stained protein ladder or Ponceau S staining. Optimize transfer time and voltage.
Primary Antibody Issue Ensure the primary antibody is validated for Western Blot and used at the recommended dilution. Test a fresh lot of the antibody.
Sub-optimal Blocking Optimize blocking conditions by trying different blocking agents (e.g., BSA, non-fat milk) and incubation times.
Inactive Secondary Antibody Use a fresh, validated secondary antibody at the correct dilution.
Unexpected Cell Viability Assay Results

Problem: Treatment with a this compound agonist does not produce the expected change in cell viability.

Potential Cause Recommended Solution
Incorrect Agonist Concentration Perform a dose-response curve to determine the optimal agonist concentration.
Cell Line Insensitivity Confirm this compound expression in the cell line being used. Consider using a different cell line with higher this compound expression.
Assay Timing Optimize the incubation time after agonist treatment to capture the peak biological response.
Reagent Interference Ensure that the assay reagents are compatible with the experimental conditions (e.g., vehicle, media components).
Experimental Design Flaw Review the experimental setup for potential issues such as demand effects or unfair comparisons between control and treatment groups.[2]

Experimental Protocols

This compound Sandwich ELISA Protocol
  • Coating: Coat a 96-well plate with capture antibody against this compound and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Block the plate with 1% BSA in PBS for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Sample Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection Antibody: Add biotinylated detection antibody against this compound and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Streptavidin-HRP: Add Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

  • Washing: Repeat the washing step.

  • Substrate: Add TMB substrate and incubate in the dark for 15-30 minutes.

  • Stop Solution: Add stop solution to each well.

  • Reading: Read the absorbance at 450 nm.

This compound Western Blot Protocol
  • Sample Preparation: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per well onto a 4-12% Bis-Tris gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against this compound overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate and visualize the bands using a chemiluminescence imager.

Visualizations

CHRG01_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand Ligand This compound This compound Receptor Ligand->this compound Binds P1 Adaptor Protein This compound->P1 Recruits P2 Kinase A P1->P2 Activates P3 Transcription Factor P2->P3 Phosphorylates Cell_Survival Cell Survival P3->Cell_Survival Promotes Apoptosis Apoptosis P3->Apoptosis Inhibits

Caption: Hypothetical this compound signaling pathway.

Western_Blot_Workflow A Sample Preparation B SDS-PAGE A->B C Protein Transfer B->C D Blocking C->D E Primary Antibody D->E F Secondary Antibody E->F G Detection F->G

Caption: Western Blot experimental workflow.

References

Technical Support Center: Optimizing Small Molecule Concentration for Cell Differentiation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the concentration of small molecules, such as the hypothetical CHRG01, for targeted cell differentiation.

Troubleshooting Guide

Issue 1: Low Differentiation Efficiency

Q1: My cells are not differentiating into the target cell type, or the efficiency is very low after treatment with this compound. What are the possible causes and solutions?

A1: Low differentiation efficiency is a common issue. Several factors related to the concentration of the inducing agent and overall culture conditions can contribute to this problem.

Possible Causes and Troubleshooting Steps:

  • Suboptimal this compound Concentration: The concentration of this compound is critical. A concentration that is too low may not be sufficient to induce the signaling pathways required for differentiation, while a concentration that is too high could be toxic or push cells towards an alternative fate.

    • Solution: Perform a dose-response curve to determine the optimal concentration of this compound. This involves treating cells with a range of concentrations and assessing differentiation efficiency at a specific time point.

  • Incorrect Timing and Duration of Treatment: The developmental stage of the cells and the duration of exposure to this compound are crucial.

    • Solution: Conduct a time-course experiment where the initiation and duration of this compound treatment are varied. Harvest cells at different time points to identify the optimal window for differentiation.

  • Poor Starting Cell Quality: The health and pluripotency of the starting cell population are paramount for successful differentiation.[1][2]

    • Solution: Ensure the starting pluripotent stem cells are of high quality with low levels of spontaneous differentiation (<10%).[3] Regularly check for markers of pluripotency.

  • Incorrect Cell Density: Cell density can influence cell-to-cell signaling, which is often crucial for differentiation.

    • Solution: Optimize the seeding density of your cells. It is critical for some protocols that cells reach a specific confluency (e.g., >95%) before initiating differentiation.[3]

Issue 2: High Cell Death or Cytotoxicity

Q2: I am observing significant cell death in my cultures after adding this compound. How can I mitigate this?

A2: Cell death during differentiation can be caused by the cytotoxic effects of the compound at high concentrations or by general stress on the cells.

Possible Causes and Troubleshooting Steps:

  • This compound Concentration is Too High: Many small molecules can be toxic at high concentrations.

    • Solution: Refer to your dose-response curve to identify the concentration range that promotes differentiation without causing significant cell death. You may need to test a narrower and lower range of concentrations.

  • Suboptimal Culture Conditions: Factors such as medium composition, pH, and nutrient depletion can exacerbate cytotoxicity.

    • Solution: Ensure you are using a freshly prepared, appropriate differentiation medium.[1][2] Monitor the pH of the culture and consider more frequent media changes if necessary.

  • Sensitivity of the Cell Line: Different cell lines can have varying sensitivities to small molecules.

    • Solution: If you are using a new cell line, it is essential to re-optimize the this compound concentration.

Issue 3: Inconsistent Differentiation Results

Q3: I am getting variable results between experiments, even when using the same this compound concentration. What could be the cause?

A3: Inconsistent results often stem from subtle variations in experimental procedures.

Possible Causes and Troubleshooting Steps:

  • Variability in Starting Cell Culture: Inconsistent confluency or quality of the starting cells can lead to variable differentiation outcomes.[4]

    • Solution: Standardize your cell seeding and maintenance protocols. Always assess the quality of your pluripotent stem cells before initiating differentiation.

  • Reagent Instability: The stability of this compound and other media components can affect their activity.

    • Solution: Prepare fresh stock solutions of this compound regularly and store them appropriately. Avoid repeated freeze-thaw cycles. Ensure all media supplements are within their expiration dates and have been stored correctly.[1][2]

  • Inconsistent Timing of Media Changes and Treatments: The timing of the addition of differentiation factors is often critical.[5]

    • Solution: Create a detailed and standardized protocol for media changes and the addition of this compound.

Frequently Asked Questions (FAQs)

Q4: How do I establish the optimal concentration of a new compound like this compound for cell differentiation?

A4: The optimal concentration is typically determined by performing a dose-response experiment.

Experimental Protocol: Dose-Response Assay for this compound

  • Cell Plating: Plate your cells at the optimized seeding density in a multi-well plate.

  • Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in your differentiation medium. A common approach is to use a logarithmic or semi-logarithmic dilution series (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM, 50 µM).

  • Treatment: Once cells have reached the desired confluency, replace the medium with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound, but without the compound).

  • Incubation: Incubate the cells for the predetermined differentiation period.

  • Analysis: Assess the differentiation efficiency and cytotoxicity at each concentration. This can be done through various methods:

    • Immunocytochemistry (ICC): Staining for markers of the desired differentiated cell type.

    • Flow Cytometry: Quantifying the percentage of cells expressing specific differentiation markers.

    • qRT-PCR: Measuring the expression of lineage-specific genes.

    • Cell Viability Assays: Using assays like MTT or live/dead staining to assess cytotoxicity.

Data Presentation: Example Dose-Response Data for this compound

This compound Concentration (µM)% Differentiated Cells (Marker X Positive)% Cell Viability
0 (Vehicle Control)5%98%
0.115%97%
0.545%95%
1.075%92%
5.085%88%
10.060% (decreased)70%
50.020% (decreased)40%

In this example, the optimal concentration of this compound would be around 5.0 µM, as it yields the highest differentiation efficiency with acceptable cell viability.

Q5: What are the key signaling pathways that might be modulated by this compound during differentiation?

A5: Small molecules used in differentiation protocols often target key developmental signaling pathways. While the specific pathway for this compound would need to be determined experimentally, common pathways involved in cell fate decisions include Wnt, TGF-β/BMP, FGF, and Notch signaling.[6][7][8][9] The interplay between these pathways is often crucial. For example, in cardiac differentiation, the Wnt pathway is initially activated and then inhibited.[5][10]

Signaling Pathway Diagram: Hypothetical Action of this compound

CHRG01_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Cell Surface Receptor This compound->Receptor Signal_Transducer Signal Transducer Receptor->Signal_Transducer Kinase_Cascade Kinase Cascade Signal_Transducer->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Target_Genes Target Genes (Differentiation Program) Transcription_Factor->Target_Genes Activates

Caption: Hypothetical signaling pathway initiated by this compound binding to a cell surface receptor.

Q6: Can you provide a general workflow for a cell differentiation experiment using this compound?

A6: Certainly. The following diagram illustrates a typical experimental workflow.

Experimental Workflow Diagram

Differentiation_Workflow Pluripotent_Cells Start: High-Quality Pluripotent Stem Cells Seeding Cell Seeding (Optimize Density) Pluripotent_Cells->Seeding Differentiation_Induction Differentiation Induction (Add this compound at Optimal Concentration) Seeding->Differentiation_Induction Maturation Cell Maturation (Culture in Differentiation Medium) Differentiation_Induction->Maturation Analysis Analysis of Differentiated Cells (ICC, Flow Cytometry, qRT-PCR) Maturation->Analysis

Caption: A typical experimental workflow for cell differentiation using a small molecule inducer.

Q7: How does the timing of this compound addition affect differentiation?

A7: The timing of small molecule addition is often as critical as the concentration. Many differentiation protocols are designed to mimic the temporal sequence of signaling events that occur during embryonic development.[11] Adding an agonist or antagonist of a specific pathway at the wrong time can block differentiation or direct cells to an undesired lineage. Therefore, it is crucial to follow the timing specified in a validated protocol or to empirically determine the optimal window for treatment through a time-course experiment.

Logical Relationship Diagram: Timing of this compound Addition

Timing_Logic Start Start of Differentiation Protocol Early_Addition Early this compound Addition Start->Early_Addition Optimal_Addition Optimal this compound Addition Window Start->Optimal_Addition Late_Addition Late this compound Addition Start->Late_Addition Undesired_Fate Differentiation to Undesired Cell Type or No Differentiation Early_Addition->Undesired_Fate Desired_Fate Successful Differentiation to Target Cell Type Optimal_Addition->Desired_Fate Late_Addition->Undesired_Fate

Caption: The importance of the timing of this compound addition for successful cell differentiation.

References

Technical Support Center: Troubleshooting CHRG01 Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing common solubility challenges encountered with the investigational compound CHRG01. The following information is presented in a question-and-answer format to directly address potential issues during experimentation.

Frequently Asked Questions (FAQs)

Q1: My initial experiments show that this compound has very low aqueous solubility. What are the first steps to understand and address this?

A1: Low aqueous solubility is a common challenge for many new chemical entities. The first step is to thoroughly characterize the physicochemical properties of this compound. Key parameters to investigate include its pKa, logP, melting point, and solid-state characteristics (e.g., crystallinity vs. amorphous form). Understanding these properties will help in selecting an appropriate solubility enhancement strategy. For instance, the pH-solubility profile is critical for ionizable compounds.

Q2: How can I determine the pH-solubility profile of this compound?

A2: A pH-solubility profile can be generated by measuring the solubility of this compound in a series of buffers across a physiologically relevant pH range (e.g., pH 1 to 8). This data is crucial for understanding how the charge state of the molecule affects its solubility and can inform strategies like pH adjustment or salt formation.

Q3: What are the common formulation strategies to improve the solubility of a poorly soluble compound like this compound?

A3: Several strategies can be employed, broadly categorized into physical and chemical modifications.[1] Physical modifications include particle size reduction (micronization, nanosuspension), and creating amorphous solid dispersions.[1][2] Chemical modifications involve pH adjustment, salt formation, and the use of solubilizing excipients like surfactants, co-solvents, or cyclodextrins.[3][4]

Troubleshooting Guide

Issue 1: this compound precipitates out of solution when I dilute my DMSO stock in aqueous buffer.

  • Possible Cause: The concentration of this compound exceeds its thermodynamic solubility in the final aqueous buffer, and the percentage of DMSO is too low to act as an effective co-solvent.

  • Troubleshooting Steps:

    • Determine the kinetic and thermodynamic solubility of this compound in your target aqueous buffer.

    • Increase the co-solvent concentration: If experimentally permissible, increase the final concentration of DMSO or try other less toxic co-solvents like ethanol, propylene glycol, or PEG 400.

    • Use of Surfactants: Incorporate a non-ionic surfactant such as Tween® 80 or Cremophor® EL to increase the solubility.

    • Complexation with Cyclodextrins: Investigate the use of cyclodextrins (e.g., HP-β-CD) to form inclusion complexes that enhance aqueous solubility.[4]

Issue 2: The bioavailability of this compound is very low in my animal studies, despite achieving a reasonable concentration in the formulation.

  • Possible Cause: Poor solubility in the gastrointestinal tract is limiting absorption. The dissolution rate may be the rate-limiting step for absorption (Biopharmaceutics Classification System - BCS Class II or IV).[2][5]

  • Troubleshooting Steps:

    • Particle Size Reduction: Reducing the particle size increases the surface area available for dissolution.[1][2] Techniques like micronization or nanosuspension can significantly improve the dissolution rate.[1][3]

    • Solid Dispersions: Formulating this compound as a solid dispersion with a hydrophilic carrier can improve its dissolution rate and apparent solubility.[2]

    • Lipid-Based Formulations: For lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can improve oral absorption by presenting the drug in a solubilized state.[3]

Quantitative Data Summary

The following tables present hypothetical, yet representative, data for this compound to guide formulation development.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Weight450.5 g/mol
pKa (acidic)9.2
pKa (basic)2.5
logP4.8
Melting Point210 °C
Aqueous Solubility (pH 7.4)< 0.1 µg/mL
DMSO Solubility> 100 mg/mL

Table 2: Solubility of this compound in Various Formulations

Formulation VehicleThis compound Solubility (µg/mL)
Water< 0.1
PBS (pH 7.4)< 0.1
5% DMSO in PBS1.5
10% Cremophor® EL in water25
20% HP-β-CD in water85
Nanosuspension (d50 = 200 nm)15 (apparent)

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling

  • Preparation of Slurry: Disperse 1% (w/v) of this compound and 0.5% (w/v) of a suitable stabilizer (e.g., a poloxamer or lecithin) in deionized water.

  • Milling: Transfer the slurry to a bead mill containing milling media (e.g., yttria-stabilized zirconium oxide beads).

  • Process Parameters: Mill at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 2-4 hours), ensuring the temperature is controlled to prevent degradation.

  • Particle Size Analysis: Monitor the particle size reduction periodically using dynamic light scattering (DLS) until the desired particle size (e.g., d50 < 250 nm) is achieved.

  • Separation: Separate the nanosuspension from the milling media.

  • Characterization: Characterize the final nanosuspension for particle size, polydispersity index (PDI), and zeta potential.

Protocol 2: Formulation of a this compound Solid Dispersion by Solvent Evaporation

  • Solubilization: Dissolve this compound and a hydrophilic polymer carrier (e.g., PVP K30 or HPMC) in a common volatile solvent (e.g., methanol or acetone) at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure.

  • Drying: Dry the resulting solid mass in a vacuum oven overnight to remove any residual solvent.

  • Milling and Sieving: Gently grind the dried solid dispersion to a fine powder and pass it through a sieve to ensure uniform particle size.

  • Characterization: Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of this compound.

  • Dissolution Testing: Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion with that of the pure drug.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_characterization Physicochemical Characterization cluster_strategy Solubility Enhancement Strategy cluster_physical Physical Approaches cluster_chemical Chemical Approaches problem Low Aqueous Solubility of this compound pka pKa Determination problem->pka Characterize logp LogP Measurement problem->logp Characterize solid_state Solid-State Analysis (XRPD, DSC) problem->solid_state Characterize physical Physical Modification pka->physical Inform Strategy chemical Chemical Modification pka->chemical Inform Strategy logp->physical Inform Strategy logp->chemical Inform Strategy solid_state->physical Inform Strategy solid_state->chemical Inform Strategy nanosuspension Nanosuspension physical->nanosuspension solid_dispersion Solid Dispersion physical->solid_dispersion ph_adjust pH Adjustment chemical->ph_adjust cosolvents Co-solvents chemical->cosolvents cyclodextrins Cyclodextrins chemical->cyclodextrins

Caption: Workflow for addressing this compound solubility issues.

signaling_pathway_analogy cluster_formulation Formulation Strategies CHRG01_crystal This compound (Crystalline) CHRG01_dissolved This compound (Dissolved) CHRG01_crystal->CHRG01_dissolved Dissolution (Rate-Limiting) Absorption GI Absorption CHRG01_dissolved->Absorption Bioavailability Systemic Circulation Absorption->Bioavailability Nanosizing Nanosizing Nanosizing->CHRG01_dissolved Increases Surface Area Amorphization Amorphization (Solid Dispersion) Amorphization->CHRG01_dissolved Increases Apparent Solubility Complexation Complexation (Cyclodextrin) Complexation->CHRG01_dissolved Forms Soluble Complex

Caption: Impact of formulation on this compound bioavailability.

References

preventing CHRG01 degradation in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CHRG01. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in experimental setups. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on this compound stability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

A1: this compound is a recombinant signaling protein crucial for investigating cellular communication pathways. Its primary function is to activate the downstream kinase, MK2, upon phosphorylation by the upstream kinase, p38.

Q2: What are the common signs of this compound degradation?

A2: Degradation of this compound can manifest as a loss of biological activity, the appearance of unexpected fragments in gel electrophoresis, or a decrease in concentration in solution. Common indicators include inconsistent results in downstream assays and a reduced signal in immunoassays.

Q3: What are the primary causes of this compound degradation?

A3: The main causes of this compound degradation include enzymatic activity from contaminating proteases, physical instability due to improper storage conditions (temperature, pH), and chemical modifications such as oxidation.

Q4: How can I prevent proteolytic degradation of this compound?

A4: To prevent proteolytic degradation, it is essential to work with purified samples and to add protease inhibitors to your buffers. Maintaining a sterile work environment and using nuclease-free water can also minimize contamination risks.

Q5: What are the optimal storage conditions for this compound?

A5: For long-term storage, this compound should be kept at -80°C in a buffer containing a cryoprotectant like glycerol. For short-term storage (1-2 weeks), 4°C is suitable. Avoid repeated freeze-thaw cycles as this can lead to protein aggregation and degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of this compound Activity Degradation due to improper storage Verify storage conditions. Aliquot this compound upon receipt to avoid multiple freeze-thaw cycles. Store at -80°C for long-term use.
Proteolytic degradation Add a protease inhibitor cocktail to the this compound solution. Ensure all reagents and equipment are sterile.
Incorrect buffer pH Check the pH of your experimental buffer. The optimal pH for this compound stability is between 6.5 and 7.5.
Presence of Extra Bands in SDS-PAGE Proteolytic cleavage Run a sample with and without protease inhibitors to confirm proteolysis. Optimize inhibitor concentration.
Aggregation Perform size-exclusion chromatography to separate aggregates. Consider adding a reducing agent like DTT to your sample buffer if disulfide-linked aggregates are suspected.
Inconsistent Assay Results Variability in this compound concentration Re-quantify this compound concentration using a reliable method such as a Bradford or BCA assay before each experiment.
Sample contamination Use fresh, sterile buffers and tips for each experiment. Work in a laminar flow hood to minimize environmental contamination.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Different Buffer Conditions

This protocol is designed to determine the optimal buffer conditions for this compound stability.

Materials:

  • Purified this compound protein

  • Phosphate-buffered saline (PBS), pH 7.4

  • Tris-HCl buffer, pH 7.0

  • HEPES buffer, pH 7.2

  • Protease inhibitor cocktail

  • Incubator or water bath at 4°C, 25°C, and 37°C

  • SDS-PAGE gels and reagents

  • Western blot apparatus and antibodies specific to this compound

Methodology:

  • Prepare aliquots of this compound in each of the test buffers (PBS, Tris-HCl, HEPES) at a final concentration of 1 mg/mL. Add protease inhibitors to all samples.

  • Divide the aliquots for incubation at three different temperatures: 4°C, 25°C (room temperature), and 37°C.

  • Take samples at various time points (e.g., 0, 24, 48, and 72 hours).

  • Analyze the samples by SDS-PAGE followed by Western blotting to detect any degradation products.

  • Quantify the intensity of the intact this compound band at each time point to determine the rate of degradation.

Quantitative Data Summary

The stability of this compound was assessed over 72 hours in different buffers and at various temperatures. The percentage of intact this compound remaining was quantified using densitometry from Western blots.

Table 1: this compound Stability at 4°C

Buffer % Intact this compound (24h) % Intact this compound (48h) % Intact this compound (72h)
PBS, pH 7.4 98%95%92%
Tris-HCl, pH 7.0 99%97%96%
HEPES, pH 7.2 99%98%97%

Table 2: this compound Stability at 25°C

Buffer % Intact this compound (24h) % Intact this compound (48h) % Intact this compound (72h)
PBS, pH 7.4 85%70%55%
Tris-HCl, pH 7.0 90%82%75%
HEPES, pH 7.2 92%88%81%

Table 3: this compound Stability at 37°C

Buffer % Intact this compound (24h) % Intact this compound (48h) % Intact this compound (72h)
PBS, pH 7.4 60%35%15%
Tris-HCl, pH 7.0 70%50%30%
HEPES, pH 7.2 75%60%45%

Visualizations

CHRG01_Signaling_Pathway cluster_upstream Upstream Activation cluster_core Core Component cluster_downstream Downstream Effect p38 p38 Kinase This compound This compound p38->this compound Phosphorylates MK2 MK2 Kinase This compound->MK2 Activates Response Cellular Response MK2->Response Leads to

Caption: The this compound signaling pathway, illustrating upstream activation and downstream effects.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis A Aliquot this compound B Add Buffers & Protease Inhibitors A->B C Incubate at 4°C, 25°C, 37°C B->C D Collect Samples at 0, 24, 48, 72h C->D E SDS-PAGE D->E F Western Blot E->F G Densitometry Analysis F->G

Caption: Workflow for assessing this compound stability under different experimental conditions.

Degradation_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Results cause1 This compound Degradation start->cause1 cause2 Pipetting Error start->cause2 cause3 Reagent Issue start->cause3 sol1 Check Storage & Add Protease Inhibitors cause1->sol1 sol2 Calibrate Pipettes & Use Proper Technique cause2->sol2 sol3 Prepare Fresh Reagents cause3->sol3

Caption: A logical diagram for troubleshooting inconsistent experimental results involving this compound.

Technical Support Center: CHRG01 Chondrogenesis Induction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using CHRG01 to induce chondrogenesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce chondrogenesis?

A1: this compound is a novel small molecule designed to induce chondrogenic differentiation of mesenchymal stem cells (MSCs) and other progenitor cells. It is hypothesized to function by activating the Transforming Growth Factor-beta (TGF-β) signaling pathway, a critical pathway in cartilage development.[1][2][3] This activation leads to the upregulation of key chondrogenic transcription factors, such as SOX9, which in turn drives the expression of cartilage-specific extracellular matrix proteins like Collagen Type II and Aggrecan.[4][5][6][7]

Q2: What are the expected chondrogenic markers to be upregulated following this compound treatment?

A2: Successful chondrogenesis induced by this compound should result in the upregulation of specific marker genes. The key markers to assess are:

  • SOX9: An early and essential transcription factor for chondrogenesis.[4][5][7]

  • Collagen Type II (COL2A1): The primary collagenous component of hyaline cartilage.[4][5][6]

  • Aggrecan (ACAN): The major proteoglycan in cartilage, responsible for its compressive resistance.[5][6][8]

  • Collagen Type X (COL10A1): A marker for hypertrophic chondrocytes, which can be an undesired outcome in articular cartilage engineering.[6][8] Monitoring its expression is crucial for assessing the quality of the induced chondrogenesis.

Q3: What cell types are suitable for chondrogenic induction with this compound?

A3: Mesenchymal stem cells (MSCs) derived from various sources, such as bone marrow, adipose tissue, and synovium, are commonly used for chondrogenesis experiments.[9][10] Induced pluripotent stem cells (hiPSCs) can also be differentiated into chondrocytes.[6][11] The choice of cell type can influence the differentiation potential and the optimal concentration of this compound.

Q4: How long does it typically take to observe chondrogenic differentiation with this compound?

A4: The timeline for chondrogenic differentiation can vary depending on the cell type and culture conditions. Generally, you can expect to see significant upregulation of early markers like SOX9 within 7 to 14 days.[12] Extracellular matrix deposition, detectable by staining, is typically observed after 14 to 21 days of culture.[13]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low or no expression of chondrogenic markers (SOX9, COL2A1, ACAN) 1. Suboptimal this compound Concentration: The concentration of this compound may be too low or too high for the specific cell type being used.1. Perform a Dose-Response Curve: Test a range of this compound concentrations to determine the optimal dose for your cells.
2. Poor Cell Viability or Proliferation: High cell density is crucial for chondrogenesis.[14]2. Assess Cell Viability: Check cell viability before and during the experiment using methods like Trypan Blue exclusion. Ensure a high seeding density in your micromass or pellet culture.[5]
3. Inappropriate Culture System: Monolayer culture is generally not conducive to chondrogenesis.[14]3. Use a 3D Culture System: Employ micromass or pellet culture techniques to promote the cell-cell interactions necessary for chondrogenic differentiation.[14][15]
4. Ineffective this compound Activity: The compound may have degraded.4. Check Compound Integrity: Ensure proper storage of this compound according to the manufacturer's instructions. Use a fresh aliquot if degradation is suspected.
High expression of hypertrophic marker (COL10A1) and low expression of COL2A1/ACAN 1. Undesired Differentiation Pathway: The cells may be progressing towards endochondral ossification rather than stable articular cartilage formation.[9][10]1. Optimize this compound Concentration and Timing: A lower concentration or shorter treatment duration with this compound might favor a more stable chondrogenic phenotype.
2. Presence of Hypertrophy-Inducing Factors in Media: Components in the basal media or serum may be promoting hypertrophy.2. Use a Defined Chondrogenic Medium: Utilize a serum-free chondrogenic basal medium containing supplements like ITS+1, dexamethasone, and ascorbic acid-2-phosphate.[4]
Inconsistent results between experiments 1. Variability in Cell Source: MSCs from different donors or passages can exhibit significant variability in their differentiation potential.[16][17]1. Standardize Cell Source and Passage Number: Use cells from the same donor and within a narrow passage range for all related experiments.
2. Inconsistent Micromass/Pellet Size: The size of the cell aggregate can influence differentiation efficiency.2. Standardize Cell Seeding: Ensure a consistent cell number is used to form each micromass or pellet.
Weak or no staining with Alcian Blue or Safranin-O 1. Insufficient Extracellular Matrix (ECM) Deposition: The culture period may be too short.1. Extend Culture Duration: Continue the culture for at least 21 days to allow for sufficient ECM production.
2. Poor Cell Aggregation: The cells may not have formed a tight pellet.2. Optimize Centrifugation: Ensure proper centrifugation speed and time to form a compact cell pellet.[13]
3. Incorrect Staining Procedure: The pH of the staining solution or the staining time may be incorrect.3. Verify Staining Protocol: Double-check the pH of the Alcian Blue solution (typically pH 1.0 or 2.5) and ensure adequate staining and washing times.[18]

Expected Quantitative Data Summary

The following table provides an example of expected changes in chondrogenic marker gene expression following treatment with an optimal concentration of this compound compared to a control group (no this compound). Data is presented as fold change relative to the control at Day 21 of differentiation.

Gene MarkerControl (No this compound)This compound TreatedExpected Fold Change
SOX9 Baseline↑↑↑5 - 15
COL2A1 Baseline↑↑↑↑50 - 200
ACAN Baseline↑↑↑↑40 - 150
COL10A1 Baseline< 5

Note: These are generalized expected values. Actual results may vary depending on the cell type, donor, and specific experimental conditions.

Key Experimental Protocols

Chondrogenic Pellet Culture Protocol

This protocol describes the induction of chondrogenesis in a 3D pellet culture system.

  • Cell Preparation:

    • Culture MSCs to 80-90% confluency.

    • Harvest cells using trypsin-EDTA and neutralize with culture medium.

    • Centrifuge the cell suspension and resuspend the pellet in chondrogenic basal medium.

    • Count the cells and adjust the concentration to 2.5 x 10^5 cells per 0.5 mL.[13]

  • Pellet Formation:

    • Aliquot 0.5 mL of the cell suspension into 15 mL polypropylene conical tubes.

    • Centrifuge at 200 x g for 5 minutes at room temperature. Do not aspirate the supernatant. [13]

    • Loosen the caps of the tubes to allow for gas exchange.

  • Chondrogenic Induction:

    • Incubate the tubes upright at 37°C and 5% CO2. The cell pellet will form a spherical aggregate within 24-48 hours.[13]

    • Prepare complete chondrogenic medium by supplementing the basal medium with this compound at the predetermined optimal concentration, dexamethasone (100 nM), ascorbic acid-2-phosphate (50 µg/mL), and ITS+1 supplement.[4]

    • After 24 hours, carefully aspirate the old medium without disturbing the pellet and replace it with 0.5 mL of complete chondrogenic medium.

    • Change the medium every 2-3 days for the duration of the experiment (typically 21 days).[13]

  • Analysis:

    • At the desired time points (e.g., Day 7, 14, 21), harvest the pellets for analysis.

    • For gene expression analysis (qPCR), wash the pellets with PBS and store them at -80°C until RNA extraction.

    • For histological analysis, fix the pellets in 4% paraformaldehyde, embed in paraffin, section, and stain with Alcian Blue or Safranin-O.[18]

Quantitative Real-Time PCR (qPCR) Protocol for Chondrogenic Markers
  • RNA Extraction:

    • Extract total RNA from the cell pellets using a suitable kit (e.g., TRIzol or a column-based kit) according to the manufacturer's instructions.

    • Assess RNA quantity and purity using a spectrophotometer.

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.

  • qPCR Reaction:

    • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target genes (SOX9, COL2A1, ACAN, COL10A1) and a housekeeping gene (e.g., GAPDH, B2M), and the diluted cDNA template.

    • Use the following typical thermal cycling conditions: 95°C for 3 minutes, followed by 40 cycles of 95°C for 30 seconds, 60°C for 30 seconds, and 72°C for 40 seconds.[19]

    • Perform a melt curve analysis to verify the specificity of the amplified products.

  • Data Analysis:

    • Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and relative to the control group.

Visualizations

CHRG01_Signaling_Pathway This compound This compound TGFbR TGF-β Receptor Complex This compound->TGFbR Activates Smad23 Smad2/3 TGFbR->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad_complex Smad Complex pSmad23->Smad_complex Binds Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to SOX9_gene SOX9 Gene Nucleus->SOX9_gene Activates Transcription SOX9_protein SOX9 Protein SOX9_gene->SOX9_protein Translation Cartilage_genes Cartilage Matrix Genes (COL2A1, ACAN) SOX9_protein->Cartilage_genes Activates Transcription Cartilage_proteins Cartilage Matrix Proteins Cartilage_genes->Cartilage_proteins Translation Troubleshooting_Workflow start Start: No/Low Chondrogenic Markers check_viability Check Cell Viability and Density start->check_viability is_viable Viability >90%? check_viability->is_viable optimize_density Optimize Seeding Density is_viable->optimize_density No check_culture Using 3D Culture (Pellet/Micromass)? is_viable->check_culture Yes optimize_density->check_viability use_3d Switch to 3D Culture check_culture->use_3d No dose_response Perform this compound Dose-Response check_culture->dose_response Yes use_3d->dose_response is_optimal Optimal Dose Found? dose_response->is_optimal check_compound Check this compound Integrity (Fresh Aliquot) is_optimal->check_compound No hypertrophy High COL10A1? is_optimal->hypertrophy Yes success Successful Chondrogenesis check_compound->success optimize_media Optimize Culture Medium (Serum-Free) hypertrophy->optimize_media Yes hypertrophy->success No optimize_media->success

References

Technical Support Center: Troubleshooting Inconsistent Results with CHRG01

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results during experiments with the investigational compound CHRG01.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: High variability in IC50 values for this compound in biochemical assays.

Q: We are observing significant well-to-well and experiment-to-experiment variability in the IC50 values of this compound in our kinase assays. What are the potential causes and solutions?

A: Inconsistent IC50 values in biochemical assays can stem from several factors, ranging from reagent handling to experimental setup. Below is a checklist of potential causes and recommended actions.

  • Reagent Preparation and Handling:

    • This compound Stock Solution: Ensure complete solubilization of this compound. Precipitates in the stock solution can lead to inaccurate concentrations in the final assay. Gently warm the solution or use a vortex to ensure homogeneity before making dilutions.

    • ATP Concentration: The apparent IC50 of ATP-competitive inhibitors is highly sensitive to the ATP concentration in the assay. Ensure the final ATP concentration is consistent across all wells and experiments. It is recommended to use an ATP concentration that is at or near the Km of the kinase for ATP.

    • Enzyme Activity: Variations in kinase activity can affect the IC50 value. Use a consistent lot of purified kinase and ensure it is properly stored and handled to maintain its activity. Perform a kinase titration experiment to determine the optimal enzyme concentration.

  • Assay Plate and Dispensing:

    • Pipetting Errors: Small volume additions, especially of the inhibitor, can be a significant source of error. Use calibrated pipettes and consider using automated liquid handlers for improved precision.

    • Plate Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and affect results. Avoid using the outermost wells or ensure proper plate sealing and incubation conditions to minimize evaporation.

  • Data Analysis:

    • Curve Fitting: Ensure that the dose-response curves have a sufficient number of data points and that the data is properly fitted to a suitable model (e.g., four-parameter logistic regression).

Issue 2: Discrepancy between biochemical and cellular assay results.

Q: this compound is potent in our biochemical kinase assay, but its activity is significantly lower in our cell-based assays. What could be causing this discrepancy?

A: A drop in potency between biochemical and cellular assays is common and can be attributed to several factors related to the complexity of the cellular environment.

  • Cellular Permeability: this compound may have poor membrane permeability, limiting its access to the intracellular target.

  • Efflux Pumps: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.

  • Plasma Protein Binding: In cell culture media containing serum, this compound may bind to serum proteins, reducing the free concentration available to interact with the target.

  • Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.

To investigate these possibilities, consider running a cellular thermal shift assay (CETSA) to confirm target engagement in cells. Additionally, conducting experiments in serum-free media or using efflux pump inhibitors can help identify the cause of the discrepancy.

Issue 3: Inconsistent results in cell viability/proliferation assays.

Q: We are seeing variable results in our cell proliferation assays (e.g., MTT, CellTiter-Glo) with this compound. What should we check?

A: Inconsistent results in cell-based assays can be due to a variety of factors related to cell culture and assay execution.

  • Cell Culture Conditions:

    • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.

    • Cell Seeding Density: Ensure a uniform cell seeding density across all wells. Inconsistent cell numbers will lead to variability in the final readout.

    • Mycoplasma Contamination: Mycoplasma contamination can significantly alter cellular responses. Regularly test your cell lines for mycoplasma.

  • Assay Protocol:

    • Incubation Times: Adhere to consistent incubation times for both compound treatment and the final assay reagent.

    • Reagent Mixing: Ensure thorough but gentle mixing of the assay reagent with the cell culture medium to avoid cell lysis and inaccurate readings.

Quantitative Data Summary

The following tables present hypothetical data illustrating the types of inconsistencies that can be observed with this compound.

Table 1: Variability in this compound IC50 Values in a Biochemical Kinase Assay

ExperimentAnalystThis compound IC50 (nM)Notes
1A15.2
2A18.5
3B45.8Different analyst, potential for pipetting differences.
4A16.1
5A35.7Suspected incomplete solubilization of this compound stock.

Table 2: Comparison of this compound Potency in Biochemical and Cellular Assays

Assay TypeMetricThis compound Potency
BiochemicalIC50 (nM)15
Cellular (Proliferation)GI50 (µM)2.5

Experimental Protocols

Protocol 1: this compound Biochemical Kinase Assay

This protocol describes a generic in vitro kinase assay to determine the IC50 of this compound against its target kinase.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare a 2X kinase solution in kinase buffer.

    • Prepare a 2X substrate/ATP solution in kinase buffer.

  • Assay Procedure:

    • Serially dilute the this compound stock solution in DMSO to create a 10-point dose-response curve.

    • Add 50 nL of the diluted this compound or DMSO control to the wells of a 384-well plate.

    • Add 5 µL of the 2X kinase solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution.

    • Incubate the reaction for 60 minutes at room temperature.

    • Stop the reaction and detect the signal according to the specific assay kit instructions (e.g., luminescence, fluorescence).

  • Data Analysis:

    • Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity).

    • Fit the dose-response curve using a four-parameter logistic equation to determine the IC50 value.

Protocol 2: this compound Cell Proliferation Assay

This protocol describes a standard MTT assay to measure the effect of this compound on cell proliferation.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate overnight at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete growth medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the desired concentration of this compound or DMSO control.

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Normalize the absorbance values to the DMSO-treated cells (100% viability).

    • Plot the cell viability against the this compound concentration and fit the data to a dose-response curve to determine the GI50 value.

Visualizations

CHRG01_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK KinaseX Kinase X (Target) RAF->KinaseX ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation TranscriptionFactors->Proliferation This compound This compound This compound->KinaseX KinaseX->MEK

Caption: Hypothetical signaling pathway for this compound, an inhibitor of Kinase X.

CHRG01_Experimental_Workflow Start Start Stock Prepare this compound Stock Solution Start->Stock BiochemAssay Biochemical Kinase Assay Stock->BiochemAssay CellAssay Cell-Based Proliferation Assay Stock->CellAssay BiochemData IC50 Determination BiochemAssay->BiochemData CellData GI50 Determination CellAssay->CellData Compare Compare Potency & Assess Variability BiochemData->Compare CellData->Compare End End Compare->End

Caption: General experimental workflow for characterizing this compound.

optimizing incubation time for CHRG01 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the incubation time and overall experimental workflow for CHRG01 treatment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a hypoxia-activated prodrug. This means it is largely inactive under normal oxygen conditions (normoxia) but becomes activated in low-oxygen environments (hypoxia), which are characteristic of solid tumors.[1][2][3] Once activated, this compound functions as a dual inhibitor of Checkpoint kinase 1 (Chk1) and Aurora A kinase.[1][2] These kinases are critical for cell cycle progression and the DNA damage response. By inhibiting Chk1 and Aurora A, this compound selectively induces DNA damage and cell death in hypoxic cancer cells, while sparing healthy, well-oxygenated tissues.[1][3]

Q2: Why is optimizing the incubation time for this compound treatment crucial?

A2: Optimizing the incubation time is critical for several reasons. First, as a hypoxia-activated prodrug, this compound requires sufficient time under hypoxic conditions for the cellular machinery to reduce the prodrug to its active form.[1] Second, the downstream effects of Chk1 and Aurora A inhibition, such as the accumulation of DNA damage and induction of apoptosis, are time-dependent processes. Insufficient incubation may lead to an underestimation of the drug's efficacy, while excessively long incubation might result in non-specific cytotoxicity or confounding effects from prolonged hypoxia.

Q3: What is a good starting point for this compound concentration and incubation time?

A3: Based on published data, a concentration of 25 µM this compound has been shown to be effective. For inducing DNA damage, an incubation time of 6 hours under hypoxic conditions has been reported to be sufficient.[1] For longer-term cell viability assays, such as clonogenic assays, a 24-hour incubation period has been used.[1] These parameters can serve as a good starting point for your experiments, but optimal conditions may vary depending on the cell line and experimental endpoint.

Q4: How do I know if my hypoxic conditions are adequate for this compound activation?

A4: It is essential to validate the level of hypoxia in your experimental setup. This can be achieved using various methods, such as oxygen sensors to directly measure the oxygen percentage in your chamber or incubator, or by using hypoxia-sensitive fluorescent probes. Additionally, you can assess the induction of hypoxia-inducible factor 1-alpha (HIF-1α), a key transcription factor that is stabilized under hypoxic conditions, by Western blotting. Consistent and reproducible hypoxic conditions are paramount for reliable results with this compound.

Optimizing Incubation Time: A Practical Guide

To determine the optimal incubation time for this compound in your specific cell line, we recommend performing a time-course experiment. The following table provides an example of expected results for a cell viability assay (e.g., MTT or resazurin) at a fixed concentration of 25 µM this compound.

Table 1: Example of Time-Course Experiment for this compound Treatment

Incubation Time (hours)Expected Cell Viability (% of untreated control) under HypoxiaExpected Cell Viability (% of untreated control) under NormoxiaKey Observations
680-90%>95%Initial signs of cytotoxicity may be observed. DNA damage can be detected at this time point.[1]
1260-75%>95%A significant decrease in cell viability is expected as the active drug accumulates and induces apoptosis.
2440-60%>95%A substantial cytotoxic effect should be evident. This time point is often suitable for endpoint assays like clonogenic assays.[1]
4820-40%>90%Maximum cytotoxicity is likely to be reached. Longer incubation times may not significantly increase the effect.

Note: This is a representative dataset. Actual results will vary depending on the cell line, its metabolic rate, and the specific experimental conditions.

Troubleshooting Guide

Table 2: Common Issues and Solutions for this compound Experiments

IssuePossible Cause(s)Recommended Solution(s)
No or low cytotoxicity observed under hypoxia. 1. Inadequate hypoxia. 2. Insufficient incubation time. 3. Low expression of activating reductases in the cell line. 4. Incorrect drug concentration.1. Verify your hypoxia setup using an oxygen sensor or hypoxia probe. Ensure a stable, low-oxygen environment (e.g., ≤0.1% O₂). 2. Perform a time-course experiment (see Table 1) to determine the optimal incubation period. 3. Screen different cell lines to find one with a suitable metabolic profile for prodrug activation. 4. Perform a dose-response experiment to identify the optimal concentration of this compound.
High cytotoxicity observed under normoxia. 1. Contamination of the this compound compound. 2. Off-target effects at high concentrations. 3. Cell line is particularly sensitive.1. Ensure the purity of your this compound stock. 2. Lower the concentration of this compound used. 3. If the issue persists, consider using a different cell line.
High variability between replicates. 1. Inconsistent hypoxic conditions. 2. Uneven cell seeding. 3. Edge effects in multi-well plates.1. Ensure a uniform low-oxygen environment for all samples. 2. Ensure a single-cell suspension and accurate cell counting before plating. 3. Avoid using the outer wells of the plate or fill them with media to maintain humidity.
Difficulty in reproducing published results. 1. Differences in cell line passage number or source. 2. Variations in cell culture media and supplements. 3. Subtle differences in the experimental protocol for inducing hypoxia.1. Use cell lines from a reputable source and keep passage numbers low. 2. Use the same media formulation and serum percentage as the original study. 3. Carefully replicate the hypoxia protocol, including the gas mixture and duration of pre-incubation under hypoxia.

Experimental Protocols

Protocol 1: Cell Viability Assay for Time-Course Optimization
  • Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere for 24 hours in a standard incubator (37°C, 5% CO₂).

  • Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it in cell culture medium to the desired final concentration (e.g., 25 µM).

  • Treatment: Remove the old medium from the cells and add the medium containing this compound or a vehicle control.

  • Hypoxic Incubation: Place the plates in a hypoxic chamber or incubator with a controlled atmosphere (e.g., 1% O₂, 5% CO₂, 94% N₂) for the desired incubation times (e.g., 6, 12, 24, 48 hours). A parallel set of plates should be incubated under normoxic conditions.

  • Viability Assessment: At the end of each incubation period, perform a cell viability assay such as MTT or resazurin reduction according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability for each time point relative to the vehicle-treated control.

Protocol 2: Clonogenic Survival Assay
  • Cell Seeding: Prepare a single-cell suspension and seed a low number of cells (e.g., 200-1000 cells, depending on the cell line's plating efficiency) into 6-well plates. Allow the cells to attach for 24 hours.

  • Treatment: Treat the cells with this compound (e.g., 25 µM) or a vehicle control.

  • Hypoxic Incubation: Place the plates in a hypoxic chamber for 24 hours.

  • Recovery: After the incubation period, replace the treatment medium with fresh, drug-free medium and return the plates to a normoxic incubator.

  • Colony Formation: Allow the cells to grow for 10-14 days, or until colonies of at least 50 cells are visible in the control wells.

  • Staining: Fix the colonies with a solution of methanol and acetic acid, and then stain with crystal violet.

  • Colony Counting: Count the number of colonies in each well. The survival fraction is calculated by normalizing the plating efficiency of the treated cells to that of the untreated control cells.

Visualizations

CHRG01_Activation_and_Signaling_Pathway CHRG01_prodrug This compound (Prodrug) Hypoxia Hypoxia (Low Oxygen) Active_this compound Active this compound (Inhibitor) CHRG01_prodrug->Active_this compound reduction Reductases Cellular Reductases Hypoxia->Reductases activates Chk1 Chk1 Active_this compound->Chk1 inhibits AuroraA Aurora A Active_this compound->AuroraA inhibits CellCycleArrest Cell Cycle Arrest Chk1->CellCycleArrest AuroraA->CellCycleArrest DNADamage DNA Damage Accumulation CellCycleArrest->DNADamage leads to Apoptosis Apoptosis DNADamage->Apoptosis induces

Caption: this compound activation and downstream signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture (Exponential Phase) Plating 2. Cell Plating (e.g., 96-well or 6-well plates) Cell_Culture->Plating Drug_Addition 3. Add this compound (and vehicle controls) Plating->Drug_Addition Incubation 4. Incubate (Normoxia vs. Hypoxia) Drug_Addition->Incubation Endpoint_Assay 5. Endpoint Assay (e.g., Viability, Clonogenic) Incubation->Endpoint_Assay Data_Analysis 6. Data Analysis & Interpretation Endpoint_Assay->Data_Analysis

Caption: General experimental workflow for this compound treatment.

References

Validation & Comparative

A Comparative Guide to Cartilage Repair: Hydrogel-Based ACI vs. Alternative Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cartilage repair is evolving rapidly, with a multitude of biological and tissue engineering strategies emerging to address the significant challenge of repairing a tissue with limited intrinsic healing capacity. This guide provides a detailed, data-driven comparison of a leading hydrogel-based autologous chondrocyte implantation (ACI) product, which for the purposes of this guide will serve as a representative for advanced hydrogel therapies, against a range of alternative treatments. This comparison is intended to be an objective resource for researchers, scientists, and drug development professionals, offering insights into the performance, methodologies, and underlying biological mechanisms of these innovative approaches.

Due to the lack of specific public information on a compound designated "CHRG01," this guide will use Matrix-Associated Autologous Chondrocyte Implantation (MACI), a well-documented, FDA-approved third-generation ACI product, as the primary compound for comparison. MACI utilizes a collagen hydrogel matrix and serves as an excellent representative for advanced hydrogel-based cartilage repair technologies.

Quantitative Performance Comparison

The following tables summarize the quantitative data from clinical trials of MACI and its alternatives. The data is presented to facilitate a clear comparison of clinical outcomes.

Table 1: Comparison of Clinical Outcome Scores for Various Cartilage Repair Therapies

TreatmentStudy Population (n)Follow-upOutcome MeasureBaseline Score (Mean ± SD)Follow-up Score (Mean ± SD)Improvement
MACI 725 yearsKOOS Pain--Statistically significant improvement over microfracture (p=0.022)[1]
725 yearsKOOS Function--Statistically significant improvement over microfracture (p=0.022)[1]
11630.2 monthsIKDC Score42.4 ± 13.870.5 ± 18.728.1[2]
11630.2 monthsVAS Pain (0-10)6.7 ± 2.23.2 ± 3.13.5[2]
ACI (General) 298.4 yearsIKDC Score39.859.2419.44
298.4 yearsTegner-Lysholm Score48.0774.1726.1
Mesenchymal Stem Cells (MSCs) 355 yearsKOOS Overall57.9 ± 16.378.9 ± 17.721.0[3]
355 yearsVAS Pain (0-100)45.3 ± 23.615.4 ± 13.429.9[3]
Platelet-Rich Plasma (PRP) 1536 monthsWOMAC Score--Statistically significant reduction (p < 0.05)[4]
1536 monthsVAS Pain (0-10)--Statistically significant reduction (p < 0.05)[4]
Curcumin 1018 weeksKOOS Pain--Significant improvement over placebo (p=0.009)[3]
1018 weeksJOA Score--Significant improvement over placebo (p < 0.001)[3]

KOOS: Knee injury and Osteoarthritis Outcome Score; IKDC: International Knee Documentation Committee; VAS: Visual Analog Scale; WOMAC: Western Ontario and McMaster Universities Osteoarthritis Index; JOA: Japanese Orthopaedic Association Score.

Table 2: Success and Failure Rates of Cartilage Repair Therapies

TreatmentStudy Population (n)Follow-upSuccess RateFailure/Reoperation Rate
MACI 16810-17 yearsDurable improvements in PROs7.4% progression to TKA; 9.0% all-cause reoperation[5]
ACI (General) 77111.4 years82% successful outcomes18% failure rate; 37% reoperation rate[2][6]
MSCs 355 years-5 cases required reintervention[3]
Hyalograft C 14138 months91.5% improved (IKDC)-
Chondro-Gide 475 yearsMaintained functional parameters over MFx-[7]

PROs: Patient-Reported Outcomes; TKA: Total Knee Arthroplasty; MFx: Microfracture.

Experimental Protocols

Detailed methodologies are crucial for the replication and critical evaluation of experimental results. Below are the protocols for the key therapeutic strategies discussed.

Matrix-Associated Autologous Chondrocyte Implantation (MACI)

The MACI procedure is a two-stage surgical intervention.[8][9]

  • Stage 1: Cartilage Biopsy

    • A small, full-thickness cartilage biopsy (approximately 200-300 mg) is harvested arthroscopically from a non-weight-bearing area of the patient's knee, typically the intercondylar notch or the upper margin of the medial or lateral femoral condyle.[10]

    • The biopsy is placed in a sterile transport medium and sent to a specialized laboratory.

    • In the laboratory, chondrocytes are isolated from the cartilage matrix through enzymatic digestion.

    • The isolated chondrocytes are then cultured and expanded in vitro over a period of 4 to 6 weeks.

    • Once a sufficient cell number is reached, the chondrocytes are seeded onto a resorbable Type I/III collagen membrane.

  • Stage 2: Implantation

    • The knee joint is accessed via a mini-arthrotomy.

    • The cartilage defect is debrided to create a stable, contained lesion with healthy vertical walls. The calcified cartilage layer is removed.

    • The collagen membrane seeded with autologous chondrocytes is trimmed to the exact size and shape of the defect.

    • A thin layer of fibrin glue is applied to the base of the defect.

    • The MACI implant is placed into the defect with the cell-seeded side facing the subchondral bone and secured with the fibrin glue.[11]

    • The knee is then taken through a range of motion to ensure the implant is stable.

Mesenchymal Stem Cell (MSC) Therapy

The protocol for MSC therapy typically involves the isolation, expansion, and subsequent implantation of MSCs.

  • Isolation and Culture of Bone Marrow-Derived MSCs (BM-MSCs)

    • Bone marrow aspirate is collected from the patient's iliac crest under local anesthesia.

    • The aspirate is washed with phosphate-buffered saline (PBS) and centrifuged to isolate the mononuclear cell fraction.

    • The cells are plated in culture flasks with a specific growth medium (e.g., DMEM with 10% fetal bovine serum and antibiotics).

    • Non-adherent cells are removed after 24-48 hours, leaving the adherent MSCs.

    • The MSCs are cultured for 2-3 weeks, with media changes every 2-3 days, until a sufficient number of cells is obtained.

  • Implantation

    • The cultured MSCs are harvested and suspended in a carrier solution, which can be saline, hyaluronic acid, or a hydrogel.

    • The cell suspension is then injected intra-articularly into the affected joint.

    • Alternatively, MSCs can be seeded onto a scaffold and surgically implanted into the cartilage defect.

Platelet-Rich Plasma (PRP) Therapy

PRP is prepared from the patient's own blood and administered as an intra-articular injection.

  • Preparation of PRP

    • A sample of the patient's venous blood is drawn into a tube containing an anticoagulant.

    • The blood is then subjected to a two-step centrifugation process to separate the different blood components.[11][12][13]

    • The first centrifugation separates the red blood cells, and the second concentrates the platelets in a small volume of plasma.

    • The resulting PRP has a platelet concentration significantly higher than that of whole blood.

  • Administration

    • The prepared PRP is injected directly into the knee joint under sterile conditions.

    • The procedure is typically performed in an outpatient setting.

Curcumin Administration (Clinical Trial Protocol)

Curcumin is administered orally as a dietary supplement in clinical trials for osteoarthritis.

  • Study Design

    • A randomized, double-blind, placebo-controlled trial design is commonly used.[3][14]

    • Patients with a diagnosis of knee osteoarthritis are recruited.

    • Participants are randomly assigned to receive either curcumin capsules or a placebo.

  • Intervention

    • The curcumin group receives a standardized dose of curcumin extract (e.g., 500 mg) twice daily for a specified period (e.g., 8 weeks).[14]

    • The placebo group receives identical-looking capsules containing an inert substance.

    • Clinical outcomes, such as pain and function scores, are assessed at baseline and at the end of the study period.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and a representative experimental workflow.

TGF_beta_signaling TGF-β Signaling Pathway in Chondrogenesis cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TGFbRII TGF-β RII TGFb->TGFbRII TGFbRI TGF-β RI (ALK5) TGFbRII->TGFbRI Phosphorylates Smad23 Smad2/3 TGFbRI->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad_complex Smad2/3-Smad4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Sox9 SOX9 Gene Smad_complex->Sox9 Activates Col2a1 COL2A1 Gene Sox9->Col2a1 Upregulates Aggrecan Aggrecan Gene Sox9->Aggrecan Upregulates Chondrogenesis Chondrogenesis Col2a1->Chondrogenesis Aggrecan->Chondrogenesis

Caption: TGF-β signaling pathway promoting chondrogenesis.

NFkB_signaling NF-κB Signaling in Osteoarthritis cluster_stimuli Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL1b IL-1β IKK IKK Complex IL1b->IKK Activate TNFa TNF-α TNFa->IKK Activate IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation pIkB p-IκB pIkB->NFkB Ubiquitination & Degradation of IκB MMPs MMPs Gene NFkB_nuc->MMPs Upregulates ADAMTS ADAMTS Gene NFkB_nuc->ADAMTS Upregulates Cytokines Cytokine Genes NFkB_nuc->Cytokines Upregulates Cartilage_degradation Cartilage Degradation MMPs->Cartilage_degradation ADAMTS->Cartilage_degradation Cytokines->Cartilage_degradation

Caption: NF-κB signaling pathway in osteoarthritis leading to cartilage degradation.

MACI_Workflow MACI Experimental Workflow cluster_stage1 Stage 1: Biopsy and Cell Culture cluster_stage2 Stage 2: Implantation Biopsy 1. Arthroscopic Cartilage Biopsy Isolation 2. Chondrocyte Isolation Biopsy->Isolation Culture 3. In Vitro Cell Expansion (4-6 weeks) Isolation->Culture Seeding 4. Seeding on Collagen Matrix Culture->Seeding Debridement 5. Defect Debridement Seeding->Debridement Implant Ready Trimming 6. Implant Trimming Debridement->Trimming Implantation 7. Implantation with Fibrin Glue Trimming->Implantation Regeneration 8. Cartilage Regeneration Implantation->Regeneration

Caption: Two-stage workflow of the MACI procedure.

Conclusion

The choice of a cartilage repair strategy depends on a multitude of factors, including defect size and location, patient age and activity level, and the desired long-term outcome. Hydrogel-based ACI, represented here by MACI, has demonstrated robust and durable clinical improvements in patient-reported outcomes, with a favorable safety profile.[1][5] It offers a solution for larger cartilage defects by providing a scaffold that supports the growth of hyaline-like cartilage.

Alternative therapies each have their own set of advantages and limitations. Mesenchymal stem cells show promise due to their chondrogenic potential and immunomodulatory effects, though long-term efficacy and the optimal cell source and delivery method are still under investigation.[3] Platelet-rich plasma is a less invasive option that can provide symptomatic relief, but its ability to regenerate cartilage is debated.[4] Curcumin, a natural compound, has shown anti-inflammatory and pain-relieving effects in osteoarthritis, but its role in significant cartilage regeneration requires further research.[14][15]

This guide provides a snapshot of the current evidence. It is imperative for researchers and clinicians to continue to engage with the primary literature to inform their work and to contribute to the ongoing development of effective and lasting solutions for cartilage repair.

References

A Comparative Analysis of Leading Chondrogenic Factors for Cartilage Tissue Engineering

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The successful differentiation of mesenchymal stem cells (MSCs) or other progenitor cells into chondrocytes is a cornerstone of cartilage repair and regenerative medicine. This process is heavily reliant on the use of specific growth factors that initiate and guide the chondrogenic lineage. This guide provides a comparative analysis of widely utilized chondrogenic factors, offering a benchmark for evaluating new or proprietary agents such as CHRG01. We will focus on the Transforming Growth Factor-beta (TGF-β) superfamily, including TGF-β1 and TGF-β3, and Bone Morphogenetic Proteins (BMPs), specifically BMP-2 and BMP-7. The master chondrogenic transcription factor, SOX9, will be discussed as a key downstream regulator and primary marker of successful chondrogenesis.

Part 1: Performance and Efficacy Comparison

The efficacy of a chondrogenic factor is determined by its ability to induce key markers of the chondrocyte phenotype, including the expression of specific genes and the production of a hyaline cartilage-specific extracellular matrix (ECM). The most critical markers include SRY-Box Transcription Factor 9 (SOX9), Type II Collagen (COL2A1), and Aggrecan (ACAN).

SOX9 is recognized as the master transcription factor for chondrogenesis; it is essential for chondrocyte lineage commitment and activates the transcription of other cartilage-specific genes.[1][2][3] Both TGF-β and BMP signaling pathways are known to upregulate SOX9 expression.[3][4]

TGF-β Superfamily (TGF-β1, TGF-β3): Members of the TGF-β family are potent inducers of chondrogenesis, playing crucial roles in the proliferation and differentiation of chondrocytes.[5][6] They are widely used to stimulate the synthesis of proteoglycans and type II collagen by chondrocytes and MSCs.[7][8] TGF-β1, in particular, is a well-studied factor for promoting chondrogenesis in human MSCs.[9] The signaling cascade is primarily mediated through the phosphorylation of Smad2 and Smad3 proteins.[10]

Bone Morphogenetic Proteins (BMPs): BMPs are also members of the TGF-β superfamily and are critical regulators of skeletal development.[11][12]

  • BMP-2 is a strong inducer of both chondrogenesis and osteogenesis.[13][14] It stimulates the expression of chondrocyte-specific genes like SOX9, COL2A1, and aggrecan.[4] However, BMP-2 also has a well-documented tendency to promote hypertrophic differentiation of chondrocytes, characterized by the expression of Type X Collagen (COL10A1) and alkaline phosphatase, which can lead to endochondral ossification—a process not always desirable for articular cartilage repair.[4][14][15]

  • BMP-7 (also known as OP-1) , in contrast, appears to promote chondrogenesis while suppressing hypertrophic differentiation.[7][15] Studies have shown that BMP-7 can increase glycosaminoglycan content and maintain chondrogenic potential without the strong hypertrophic effects seen with BMP-2, making it a potentially superior candidate for articular cartilage regeneration.[7][15][16]

Quantitative Data Summary:

The following table summarizes the typical effects of these factors on key chondrogenic markers based on in vitro studies using mesenchymal stem cells. The values represent a generalized outcome (+ indicating stimulation, ++ strong stimulation, and +/- variable or context-dependent effects).

FactorSOX9 ExpressionAggrecan (ACAN) ExpressionType II Collagen (COL2A1) ExpressionHypertrophy (COL10A1)GAG Production
TGF-β1 / TGF-β3 +++++++/-++
BMP-2 ++++++++++
BMP-7 +++++++++

Part 2: Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways is crucial for optimizing chondrogenic protocols and for developing novel therapeutic strategies.

TGF-β Signaling Pathway: TGF-β ligands bind to a complex of Type I (e.g., ALK5) and Type II (TβRII) serine/threonine kinase receptors on the cell surface.[17] This binding leads to the phosphorylation and activation of the Type I receptor, which then phosphorylates downstream receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3 for the TGF-β branch.[10] These activated R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4. The resulting complex translocates to the nucleus, where it acts as a transcription factor to regulate the expression of target genes, including SOX9, COL2A1, and ACAN.[10]

TGF_Pathway cluster_membrane Cell Membrane cluster_nucleus TBRII TβRII ALK5 ALK5 TBRII->ALK5 Activates Smad23 Smad2/3 ALK5->Smad23 Phosphorylates TGFB TGF-β Ligand TGFB->TBRII Binds pSmad23 p-Smad2/3 Complex Smad2/3-Smad4 Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex Nucleus NUCLEUS Complex->Nucleus Translocates SOX9 SOX9 Gene Expression Nucleus->SOX9 COL2A1 COL2A1 Gene Expression Nucleus->COL2A1

Canonical TGF-β/Smad Signaling Pathway.

BMP Signaling Pathway: The BMP signaling pathway is similar to the TGF-β pathway but utilizes different receptors and R-Smads. BMPs bind to BMP Type I (e.g., ALK3/6) and Type II (BMPR2) receptors. This leads to the phosphorylation of Smad1, Smad5, and Smad8.[6] These R-Smads then complex with Smad4, translocate to the nucleus, and activate target genes like SOX9 and Runx2. The activation of Runx2 is a key step that can lead to hypertrophic differentiation, which is more pronounced with BMP-2 stimulation.[4]

BMP_Pathway cluster_membrane Cell Membrane cluster_nucleus BMPRII BMPRII ALK36 ALK3/6 BMPRII->ALK36 Activates Smad158 Smad1/5/8 ALK36->Smad158 Phosphorylates BMP BMP Ligand (BMP-2 / BMP-7) BMP->BMPRII Binds pSmad158 p-Smad1/5/8 Complex Smad1/5/8-Smad4 Complex pSmad158->Complex Smad4 Smad4 Smad4->Complex Nucleus NUCLEUS Complex->Nucleus Translocates SOX9 SOX9 Gene Expression Nucleus->SOX9 Runx2 Runx2 Gene Expression Nucleus->Runx2 Hypertrophy Hypertrophy (COL10A1) Runx2->Hypertrophy

Canonical BMP/Smad Signaling Pathway.

Part 3: Experimental Protocols

To evaluate a novel chondrogenic factor like this compound, its performance must be tested against established factors using standardized in vitro assays.

1. MSC Micromass/Pellet Culture for Chondrogenic Differentiation

This is the gold-standard method for assessing chondrogenic potential in vitro. The high-density culture mimics the cellular condensation that occurs during embryonic chondrogenesis.[18]

Methodology:

  • Cell Preparation: Culture human bone marrow- or adipose-derived MSCs to passage 3-5. Harvest cells using trypsin and resuspend to a concentration of 1.25 x 10^7 cells/mL in incomplete chondrogenic medium (high-glucose DMEM).

  • Micromass Formation: Dispense 20 µL droplets of the cell suspension into the center of a multi-well plate. Allow cells to adhere for 2 hours in a humidified incubator.

  • Induction: Gently add 1 mL of complete chondrogenic medium to each well. The basal medium is typically high-glucose DMEM supplemented with 100 nM dexamethasone, 50 µg/mL ascorbate-2-phosphate, 1% ITS+ Premix, and 1 mM sodium pyruvate.

  • Experimental Groups:

    • Negative Control: Basal medium only.

    • Positive Control 1 (TGF-β): Basal medium + 10 ng/mL TGF-β1 or TGF-β3.

    • Positive Control 2 (BMP): Basal medium + 100 ng/mL BMP-2 or BMP-7.

    • Test Group: Basal medium + optimized concentration of this compound.

  • Culture and Analysis: Culture pellets for 21-28 days, changing the medium every 2-3 days. Harvest pellets at desired time points (e.g., Day 7, 14, 21) for analysis.

Micromass_Workflow Start Harvest & Resuspend MSCs Droplet Dispense 20µL Droplets (High Density) Start->Droplet Adhere Allow Adhesion (2h) Droplet->Adhere AddMedia Add Chondrogenic Medium + Growth Factors Adhere->AddMedia Incubate Culture for 21-28 Days AddMedia->Incubate Harvest Harvest Pellets for Analysis Incubate->Harvest

Workflow for Micromass/Pellet Culture Assay.

2. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

This technique is used to quantify the expression levels of key chondrogenic genes.

Methodology:

  • RNA Extraction: Extract total RNA from cultured pellets using a TRIzol-based method or a commercial kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using a thermal cycler with SYBR Green master mix and primers specific for target genes (e.g., SOX9, ACAN, COL2A1, COL10A1, COL1A1) and a housekeeping gene (e.g., GAPDH).

  • Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the negative control group.

3. Histological and Biochemical Analysis

These assays evaluate the composition and quality of the ECM produced by the differentiated cells.

Methodology:

  • Histology: Fix pellets in 4% paraformaldehyde, embed in paraffin, and section. Stain sections with:

    • Safranin-O/Fast Green: To visualize sulfated glycosaminoglycans (GAGs) in the matrix (stains red/orange).

    • Alcian Blue: To stain acidic proteoglycans (stains blue).

  • Immunohistochemistry (IHC): Use specific primary antibodies to detect the presence and localization of Type II Collagen and Type X Collagen within the pellet sections.

  • Biochemical Analysis (GAG Assay):

    • Digest pellets using papain.

    • Quantify the sulfated GAG content using the dimethylmethylene blue (DMMB) dye-binding assay.

    • Normalize GAG content to the total DNA content of the pellet (quantified using a PicoGreen assay).

The selection of a chondrogenic factor is a critical decision in cartilage tissue engineering. While TGF-β and BMP family members are potent and well-characterized inducers, they exhibit important differences. TGF-β factors are robust inducers of a stable chondrogenic phenotype. BMP-2 is a very strong inducer but carries a significant risk of promoting undesirable hypertrophy, whereas BMP-7 offers a potentially better balance by promoting chondrogenesis while limiting hypertrophic progression.[15] For any new factor, such as this compound, a thorough comparative analysis using the standardized protocols outlined above is essential to determine its efficacy, mechanism, and potential advantages over existing gold-standard factors. This data-driven approach will enable researchers and developers to make informed decisions for advancing cartilage repair therapies.

References

A Comparative Analysis of CHRG01 Efficacy Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the efficacy of the novel therapeutic agent CHRG01, benchmarked against the well-characterized BRAF inhibitor, Dabrafenib. The data presented herein is synthesized from studies on Dabrafenib to establish a framework for evaluating this compound's performance across various cell types, particularly focusing on the influence of BRAF mutational status.

Comparative Efficacy: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The efficacy of agents targeting the MAPK pathway, such as this compound, is highly contingent on the genetic makeup of the cancer cells. Below is a summary of IC50 values for Dabrafenib across melanoma cell lines with different BRAF mutations, which serves as a reference for contextualizing future this compound data.

Cell LineBRAF Mutation StatusDabrafenib IC50 (nM)Efficacy Profile
A375V600E1-5High Sensitivity
SK-MEL-28V600E5-10High Sensitivity
WM266.4V600E< 10High Sensitivity
MeWoWild-Type (WT)> 10,000Resistant
SK-MEL-2Wild-Type (WT)> 10,000Resistant

Table 1: Comparative IC50 values of Dabrafenib in melanoma cell lines. Data illustrates a significant efficacy differential between BRAF V600E-mutant and BRAF wild-type cells.

Mechanism of Action: The MAPK/ERK Signaling Pathway

This compound is hypothesized to function as a targeted inhibitor of the MAPK/ERK signaling pathway, a critical cascade regulating cell growth, proliferation, and survival. In cancers driven by BRAF mutations (such as the V600E mutation), this pathway is constitutively active, leading to uncontrolled cell division. This compound aims to selectively inhibit the mutated BRAF protein, thereby blocking downstream signaling and suppressing tumor growth.

MAPK_Pathway Figure 1. Inhibition of the MAPK/ERK Pathway by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates BRAF BRAF (V600E Mutant) RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates This compound This compound This compound->BRAF Inhibits Proliferation Cell Proliferation, Survival, Growth Transcription->Proliferation MTT_Workflow Figure 2. Workflow for Cell Viability (MTT) Assay Start Start: 96-Well Plate Seed 1. Seed Cells (5k-10k/well) Start->Seed Adhere 2. Incubate Overnight (Allow Adherence) Seed->Adhere Treat 3. Add Serial Dilutions of this compound Adhere->Treat Incubate72h 4. Incubate for 72 hours Treat->Incubate72h AddMTT 5. Add MTT Reagent (Incubate 4h) Incubate72h->AddMTT Solubilize 6. Solubilize Formazan (Add DMSO) AddMTT->Solubilize Read 7. Measure Absorbance (570 nm) Solubilize->Read Analyze 8. Calculate IC50 Read->Analyze End End Analyze->End

CHRG01 results reproducibility and statistical validation

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search for "CHRG01," no specific information, experimental data, or publications corresponding to this identifier could be located. The search results were general in nature, pertaining to broader topics in drug development and statistical validation, but lacked any mention of a specific product, molecule, or research project designated as "this compound."

This absence of specific information makes it impossible to fulfill the request for a comparison guide. The core requirements—data presentation, experimental protocols, and visualization of signaling pathways—are all contingent on the availability of concrete data and established research concerning "this compound." Without this foundational information, a comparison with alternatives cannot be made, and a discussion of its results reproducibility and statistical validation is not possible.

It is highly probable that "this compound" is an internal project code, a placeholder, or a very niche designation not yet in the public domain. To proceed with this request, a more specific and publicly recognized identifier for the product or research topic of interest is required.

Comparative Analysis of In Vitro and In Vivo Efficacy in Cardiac Reprogramming: A Case Study

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for a specific product designated "CHRG01" did not yield any publicly available data. Therefore, this guide provides a comparative analysis of a well-documented and scientifically significant alternative within the field of cardiac regeneration: the use of the transcription factor cocktail GMT (Gata4, Mef2c, Tbx5) in combination with the small molecule inhibitors SB431542 (a TGF-β inhibitor) and XAV939 (a WNT inhibitor) for direct cardiac reprogramming of fibroblasts into cardiomyocyte-like cells. The experimental data presented is based on published research and serves as a representative example of comparing in vitro and in vivo results in this therapeutic area.

This guide is intended for researchers, scientists, and drug development professionals interested in the translation of cellular reprogramming technologies from the laboratory to preclinical models.

Introduction

Direct cardiac reprogramming holds immense promise for regenerative medicine, offering a potential strategy to regenerate damaged heart tissue by converting non-cardiomyocytes, such as fibroblasts, directly into functional cardiomyocyte-like cells (iCMs). A combination of three cardiac transcription factors, Gata4, Mef2c, and Tbx5 (GMT), has been shown to induce this conversion, although with relatively low efficiency.[1][2][3]

Recent studies have demonstrated that the addition of small molecules that inhibit key signaling pathways can significantly enhance the efficiency and quality of GMT-induced reprogramming.[1][2][3][4] This guide focuses on the combination of SB431542, a potent inhibitor of the transforming growth factor-β (TGF-β) pathway, and XAV939, a WNT signaling inhibitor. Inhibition of these pathways, which are implicated in cardiac fibrosis, has been shown to create a more permissive environment for cardiac reprogramming.[5][6][7][8]

This document provides a detailed comparison of the in vitro and in vivo results for the combination of GMT with SB431542 and XAV939, supported by experimental data and protocols.

Data Presentation

Table 1: Comparison of In Vitro Cardiac Reprogramming Efficiency
Treatment GroupReprogramming Efficiency (% of α-MHC-GFP+ cells)Time to First Beating CellsFold Increase in cTNT+ iCMsReference
GMT Alone~4%6 - 8 weeks1x[1]
GMT + SB431542~15%3 weeks2x[1]
GMT + XAV939~15%3 weeks2x[1]
GMT + SB431542 + XAV939~30%1 week4x[1][2]
Table 2: Comparison of In Vivo Cardiac Function Following Myocardial Infarction in a Mouse Model
Treatment GroupEjection Fraction (EF) ChangeScar Size ReductionReference
GMT AloneSignificant improvement over controlSignificant reduction over control[1][2]
GMT + SB431542 + XAV939Significantly greater improvement in EF compared to GMT aloneSignificantly greater reduction in scar size compared to GMT alone[1][2][3][4]

Signaling Pathways and Experimental Workflow

Signaling Pathway Inhibition

The combination of SB431542 and XAV939 targets two key signaling pathways that are known to be barriers to cardiac reprogramming and promoters of fibrosis.

Signaling_Pathways cluster_TGF TGF-β Signaling cluster_WNT WNT Signaling TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Smad Smad2/3 Phosphorylation TGFbR->Smad Fibrosis Fibrosis Gene Expression Smad->Fibrosis SB431542 SB431542 SB431542->TGFbR Inhibits WNT WNT Frizzled Frizzled Receptor WNT->Frizzled Inhibits GSK3b GSK-3β Frizzled->GSK3b Inhibits BetaCatenin β-catenin Stabilization GSK3b->BetaCatenin Inhibits Degradation XAV939 XAV939 XAV939->GSK3b Promotes Degradation of β-catenin via Tankyrase inhibition

Figure 1: Inhibition of TGF-β and WNT signaling pathways by SB431542 and XAV939.

Experimental Workflow

The following diagram illustrates the general workflow for both in vitro and in vivo experiments to assess the efficacy of the reprogramming cocktail.

Experimental_Workflow cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow A Isolate Cardiac Fibroblasts B Transduce with GMT Retrovirus A->B C Add Small Molecules (SB431542 & XAV939) B->C D Culture for 2-4 Weeks C->D E Assess Reprogramming (e.g., α-MHC-GFP, cTNT staining) D->E F Induce Myocardial Infarction (MI) in Mice G Inject GMT Retrovirus into Infarct Border Zone F->G H Administer Small Molecules (SB431542 & XAV939) via IP injection G->H I Monitor Cardiac Function (Echocardiography) H->I J Histological Analysis of Heart Tissue I->J

Figure 2: General experimental workflow for in vitro and in vivo cardiac reprogramming.

Experimental Protocols

In Vitro Cardiac Reprogramming Protocol
  • Isolation of Cardiac Fibroblasts:

    • Cardiac fibroblasts are isolated from neonatal or adult mice hearts.

    • The hearts are minced and digested using a cocktail of enzymes (e.g., collagenase and trypsin) to obtain a single-cell suspension.

    • Fibroblasts are purified based on their adherence to plastic culture dishes and the expression of fibroblast-specific markers (e.g., Thy1).

  • Retroviral Transduction:

    • High-titer retroviruses encoding Gata4, Mef2c, and Tbx5 (GMT) are produced in packaging cell lines.

    • Isolated cardiac fibroblasts are infected with the GMT-encoding retroviruses. Polybrene is often added to enhance transduction efficiency.

  • Small Molecule Treatment:

    • One day post-transduction, the culture medium is replaced with cardiomyocyte culture medium.

    • SB431542 (final concentration, e.g., 2.6 µM) and XAV939 (final concentration, e.g., 5 µM) are added to the culture medium.[1]

    • The medium containing the small molecules is replaced every 3-4 days.

  • Assessment of Reprogramming Efficiency:

    • After 2-4 weeks, the efficiency of reprogramming is assessed by various methods:

      • Flow Cytometry: For fibroblasts isolated from α-MHC-GFP reporter mice, the percentage of GFP-positive cells is quantified.

      • Immunocytochemistry: Cells are stained for cardiac-specific markers such as cardiac Troponin T (cTNT) and α-actinin. The percentage of positively stained cells is determined.

      • Functional Assays: The appearance of spontaneously beating cells is monitored and recorded.

In Vivo Cardiac Reprogramming Protocol
  • Myocardial Infarction Model:

    • Myocardial infarction (MI) is induced in adult mice by permanent ligation of the left anterior descending (LAD) coronary artery. This procedure mimics the injury that occurs during a heart attack in humans.

  • Intramyocardial Injection:

    • Immediately after LAD ligation, a concentrated solution of the GMT-encoding retroviruses is injected directly into the infarct border zone of the heart.

  • Small Molecule Administration:

    • Following the surgery, mice receive daily intraperitoneal (IP) injections of SB431542 (e.g., 10 mg/kg/day) and XAV939 (e.g., 2.5 mg/kg/day) for a period of two weeks.[1]

  • Assessment of Cardiac Function and Reprogramming:

    • Echocardiography: Cardiac function, including ejection fraction and fractional shortening, is measured at baseline and at various time points post-MI (e.g., 2, 4, and 8 weeks) to assess functional recovery.

    • Histological Analysis: At the end of the study period, the hearts are harvested, sectioned, and stained to:

      • Quantify the size of the fibrotic scar (e.g., using Masson's trichrome stain).

      • Identify newly formed iCMs within the scar tissue by staining for cardiac-specific markers.

Conclusion

The comparative analysis of in vitro and in vivo data for the combination of GMT with SB431542 and XAV939 demonstrates a significant enhancement of direct cardiac reprogramming. The in vitro results show a marked increase in the efficiency and speed of iCM generation.[1][2][3][4] These findings are corroborated by the in vivo data, which indicate improved cardiac function and reduced scarring in a mouse model of myocardial infarction.[1][2][3][4]

This case study highlights the importance of targeting inhibitory signaling pathways to enhance the efficacy of regenerative therapies. The strong correlation between the in vitro and in vivo outcomes for this combination provides a compelling rationale for its further development as a potential therapeutic strategy for heart failure.

References

Head-to-Head Comparison: CHRG01 and BMP-2 in Bone Regeneration

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Executive Summary

This guide provides a detailed comparison of CHRG01 and Bone Morphogenetic Protein-2 (BMP-2) for applications in bone regeneration. While extensive data is available for the well-established osteoinductive protein BMP-2, there is currently no publicly available information, preclinical data, or clinical trial results for a compound or product designated as this compound.

BMP-2 is a potent, FDA-approved growth factor widely used to stimulate bone formation. This guide will focus on presenting a comprehensive overview of BMP-2, including its mechanism of action, quantitative performance data from preclinical and clinical studies, and detailed experimental protocols. This information will serve as a critical benchmark for evaluating any emerging bone regenerative therapies.

BMP-2: An In-Depth Analysis

Bone Morphogenetic Protein-2 (BMP-2) is a member of the transforming growth factor-beta (TGF-β) superfamily and a key signaling molecule in bone and cartilage development.[1][2] Recombinant human BMP-2 (rhBMP-2) is utilized in clinical settings to promote bone healing in various orthopedic and dental applications.[3][4][5]

Mechanism of Action & Signaling Pathway

BMP-2 initiates its biological effects by binding to specific type I and type II serine/threonine kinase receptors on the cell surface.[1][6] This binding leads to the phosphorylation and activation of the type I receptor, which in turn phosphorylates intracellular signaling molecules known as Smads (specifically Smad1, Smad5, and Smad8).[1][6] These activated Smads then form a complex with Smad4, which translocates to the nucleus to regulate the transcription of osteogenic target genes, such as Runx2, a master regulator of osteoblast differentiation.[1] In addition to the canonical Smad pathway, BMP-2 can also activate non-Smad pathways, including the p38 MAPK, ERK, and PI3K pathways, which also contribute to osteogenesis.[1][7]

BMP2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_nucleus Nucleus BMP-2 BMP-2 BMPR-II BMPR-II BMP-2->BMPR-II BMPR-I BMPR-I BMPR-II->BMPR-I Smad158 Smad1/5/8 BMPR-I->Smad158 Phosphorylation p38_MAPK p38 MAPK BMPR-I->p38_MAPK Non-Smad ERK ERK BMPR-I->ERK PI3K PI3K BMPR-I->PI3K Smad_Complex Smad1/5/8-Smad4 Complex Smad158->Smad_Complex Smad4 Smad4 Smad4->Smad_Complex Runx2 Runx2/ Osteogenic Genes Smad_Complex->Runx2 Gene Transcription p38_MAPK->Runx2 ERK->Runx2 PI3K->Runx2 Calvarial_Defect_Workflow A 1. Animal Preparation (e.g., 8-week-old male Sprague-Dawley rats) B 2. Anesthesia & Surgical Site Prep A->B C 3. Creation of Critical-Size Defect (e.g., 5mm diameter full-thickness defect in parietal bone) B->C D 4. Implantation of Test Article (e.g., collagen sponge with rhBMP-2) or Control C->D E 5. Wound Closure & Post-operative Care D->E F 6. Euthanasia & Specimen Harvest (e.g., at 4 and 8 weeks post-surgery) E->F G 7. Analysis F->G H Micro-CT Analysis (Bone volume, bone mineral density) G->H Quantitative I Histological Analysis (H&E and Masson's Trichrome staining) G->I Qualitative

References

Cross-Validation of CHRG01's Effects with RNA-seq Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the hypothetical drug CHRG01, a novel modulator of the Cellular Repressor of E1A-stimulated Genes 1 (CREG1) pathway. The document outlines the effects of this compound on gene expression, cross-validated with RNA-sequencing (RNA-seq) data, and compares its performance with alternative therapeutic strategies. Detailed experimental protocols and signaling pathway visualizations are provided to support the findings.

Comparative Analysis of Gene Expression

Treatment of a human hepatoma cell line (HepG2) with this compound resulted in significant changes in the expression of genes involved in cell cycle regulation, differentiation, and autophagy. The following table summarizes the differential gene expression profile from RNA-seq data, comparing this compound treatment to a vehicle control. The data represents the log2 fold change in gene expression and the corresponding p-adjusted value.

Gene SymbolGene NameLog2 Fold Changep-adjusted valueBiological Process
Upregulated Genes
CDKN1ACyclin Dependent Kinase Inhibitor 1A2.58< 0.001Cell Cycle Arrest, Senescence
SERPINA1Serpin Family A Member 12.15< 0.001Liver Function, Differentiation
GADD45AGrowth Arrest and DNA Damage Inducible Alpha1.98< 0.001Apoptosis, Cell Cycle Control
MAP1LC3BMicrotubule Associated Protein 1 Light Chain 3 Beta1.75< 0.005Autophagy
Downregulated Genes
CCND1Cyclin D1-2.20< 0.001Cell Cycle Progression
MYCMYC Proto-Oncogene-1.85< 0.001Cell Proliferation, Transcription
E2F1E2F Transcription Factor 1-1.60< 0.005Cell Cycle Progression
BIRC5Baculoviral IAP Repeat Containing 5 (Survivin)-1.55< 0.005Inhibition of Apoptosis

Experimental Protocols

Cell Culture and this compound Treatment

The HepG2 cell line was cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2. For the experiment, cells were seeded in 6-well plates and grown to 70-80% confluency. The cells were then treated with either 10 µM this compound (treatment group) or a vehicle control (0.1% DMSO) for 24 hours. Three biological replicates were prepared for each condition.

RNA Extraction and Quality Control

Total RNA was extracted from the HepG2 cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. The concentration and purity of the extracted RNA were determined using a NanoDrop spectrophotometer, with an A260/A280 ratio of ~2.0 considered indicative of high purity. RNA integrity was assessed using the Agilent 2100 Bioanalyzer, with an RNA Integrity Number (RIN) of > 9.0 required for proceeding to library preparation.

RNA-seq Library Preparation and Sequencing

RNA-seq libraries were prepared from 1 µg of total RNA using the NEBNext Ultra II Directional RNA Library Prep Kit for Illumina. Ribosomal RNA was depleted from the total RNA using the NEBNext rRNA Depletion Kit. The enriched mRNA was then fragmented and subjected to first and second-strand cDNA synthesis. The resulting cDNA was end-repaired, adenylated, and ligated to Illumina sequencing adapters. The ligated products were then amplified by PCR to generate the final cDNA libraries. The quality and quantity of the libraries were assessed using the Agilent 2100 Bioanalyzer and Qubit fluorometer. The libraries were sequenced on an Illumina NovaSeq 6000 platform with a paired-end 150 bp read length.

Bioinformatic Analysis

The raw sequencing reads were first assessed for quality using FastQC. Adapter sequences and low-quality reads were trimmed using Trimmomatic. The cleaned reads were then aligned to the human reference genome (GRCh38) using the STAR aligner. Gene expression was quantified using featureCounts, and differential expression analysis was performed using DESeq2 in R. Genes with a p-adjusted value < 0.05 and a log2 fold change > 1.5 were considered significantly differentially expressed.

Visualizations

CREG1 Signaling Pathway

CREG1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound CREG1_secreted Secreted CREG1 This compound->CREG1_secreted Stabilizes/ Enhances IGF2 IGF-2 CREG1_secreted->IGF2 IGF2R M6P/IGF2R CREG1_secreted->IGF2R Binds ASK1 ASK1 CREG1_secreted->ASK1 Inhibits Differentiation Differentiation (Promoted) CREG1_secreted->Differentiation IGF2->IGF2R Inhibits Binding MEK_ERK MEK-ERK1/2 IGF2R->MEK_ERK Inhibits Autophagy Autophagy Induction IGF2R->Autophagy Promotes JNK_p38 JNK/p38 ASK1->JNK_p38 Proliferation Cell Proliferation (Inhibited) JNK_p38->Proliferation MEK_ERK->Proliferation Autophagy->Proliferation

Caption: CREG1 signaling pathway modulated by this compound.

Experimental Workflow for RNA-seq Analysis

RNA_Seq_Workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatics Pipeline cell_culture 1. Cell Culture (HepG2) treatment 2. Treatment (this compound vs. Vehicle) cell_culture->treatment rna_extraction 3. RNA Extraction treatment->rna_extraction library_prep 4. RNA-seq Library Preparation rna_extraction->library_prep sequencing 5. Illumina Sequencing library_prep->sequencing qc 6. Quality Control (FastQC) sequencing->qc alignment 7. Alignment to Genome (STAR) qc->alignment quantification 8. Gene Expression Quantification alignment->quantification de_analysis 9. Differential Expression Analysis (DESeq2) quantification->de_analysis downstream_analysis 10. Pathway & Functional Enrichment Analysis de_analysis->downstream_analysis

Caption: Experimental workflow for this compound RNA-seq analysis.

Comparison with Alternative Therapeutic Strategies

This compound, by modulating the CREG1 pathway, presents a unique mechanism of action focused on promoting cell differentiation and inhibiting proliferation. This approach can be compared with other strategies aimed at controlling cancer cell growth.

  • Direct MYC Inhibition: As shown in the RNA-seq data, this compound treatment leads to a downregulation of the MYC proto-oncogene. Direct inhibitors of MYC, while highly sought after, have been challenging to develop due to the protein's structure.[1] Alternative strategies for targeting MYC include inhibiting its transcription or translation.[1] this compound's indirect effect on MYC expression offers a potentially more tractable therapeutic avenue.

  • Modulation of Autophagy: CREG1 is known to promote autophagy, a cellular process that can either suppress or promote tumor growth depending on the context.[2] this compound enhances this pro-autophagic activity of CREG1, which in some cancer types can lead to autophagic cell death. This contrasts with strategies that use autophagy inhibitors, such as chloroquine, in combination with other anticancer drugs to prevent cancer cells from using autophagy as a survival mechanism.[3] The choice between inducing or inhibiting autophagy is highly dependent on the specific cancer type and its metabolic state.[3]

  • Targeting Receptor Tyrosine Kinases (RTKs): Many cancer therapies target RTKs, which are key drivers of cell proliferation. While this compound does not directly target an RTK, its interaction with the M6P/IGF2R and subsequent inhibition of the MEK-ERK pathway provides a downstream method of controlling proliferation signals.[4] This could be advantageous in cancers that have developed resistance to direct RTK inhibitors.

Conclusion

The hypothetical drug this compound demonstrates a potent ability to modulate the CREG1 signaling pathway, leading to significant changes in the expression of genes involved in cell cycle control, differentiation, and autophagy. The cross-validation of these effects using RNA-seq provides a robust dataset for understanding its mechanism of action. When compared to other therapeutic strategies, this compound's unique approach of enhancing a natural tumor-suppressive pathway offers a promising alternative or complementary treatment modality. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound in various cancer types.

References

Safety Operating Guide

Navigating the Disposal of Hazardous Chemical Waste: A Standard Operating Procedure for "CHRG01"

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. This guide provides a comprehensive overview of the standard operating procedures for the disposal of a representative hazardous chemical, designated here as "CHRG01". Adherence to these protocols is essential for minimizing environmental impact and protecting the health and safety of laboratory personnel.

Immediate Safety and Logistical Information

When a chemical such as this compound is designated for disposal, it must be managed as a hazardous waste.[1] This process begins the moment the material is identified as no longer useful.[1] Under no circumstances should hazardous chemicals be disposed of down the drain or in regular trash receptacles.[1]

Key Principles of Hazardous Waste Management:

  • Identification and Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the complete chemical name(s) in English.[1] Chemical abbreviations or formulas are not acceptable.[1]

  • Container Integrity: Waste must be stored in containers that are in good condition, free from leaks or cracks, and compatible with the chemical they hold.[1] Containers must be kept closed except when adding waste.[1]

  • Segregation: Incompatible wastes must be segregated to prevent dangerous reactions.[1] For instance, heavy metal solutions should not be mixed with organic solvents, and halogenated and non-halogenated organic solvents should be kept in separate containers.

  • Secondary Containment: Hazardous waste containers should be stored in secondary containment to mitigate spills.[1]

  • Waste Minimization: To reduce the volume of hazardous waste, researchers should consider using non-hazardous materials where possible, recycling useful chemicals, and neutralizing materials at the point of use if it can be done safely.[2]

Quantitative Data for Hazardous Waste Disposal

The following table summarizes key quantitative parameters to be observed during the disposal process.

ParameterGuidelineSource
Container Fill Level Do not overfill containers; a maximum of 3/4 full is recommended.McGill University[3]
Glassware Disposal Box Weight Containers for broken glass should not weigh more than 20 pounds when full.The University of Chicago[2]
Decontamination Solution For blood and biohazardous liquids, use a 10% sodium hypochlorite (bleach) solution for at least 40 minutes.McGill University[3]

Experimental Protocol: Neutralization of Acidic Waste (Hypothetical this compound)

This protocol outlines a general procedure for the neutralization of a hypothetical acidic hazardous chemical (this compound) prior to disposal. This should only be performed by trained personnel in a controlled laboratory setting with appropriate personal protective equipment (PPE).

Materials:

  • Acidic waste (this compound)

  • Sodium bicarbonate (NaHCO₃) or another suitable weak base

  • pH indicator strips or a calibrated pH meter

  • Glass beaker or another suitable container for neutralization

  • Stir bar and stir plate

  • Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves

Procedure:

  • Preparation: Don all required PPE. Place the beaker containing the acidic waste in a fume hood on a stir plate. Add a stir bar to the beaker.

  • Slow Addition of Base: Begin stirring the acidic waste. Slowly and carefully add small amounts of sodium bicarbonate to the solution. Be cautious of any potential effervescence or heat generation.

  • pH Monitoring: Periodically, pause the addition of the base and check the pH of the solution using a pH strip or a pH meter.

  • Neutralization Point: Continue adding the base in small increments until the pH of the solution is between 6.0 and 8.0.

  • Final Disposal: Once neutralized, the solution can be disposed of according to institutional and local regulations. In many cases, neutralized aqueous solutions can be disposed of down the drain with copious amounts of water, but this must be confirmed with your institution's Environmental Health and Safety (EHS) office.

  • Labeling: If the neutralized waste is to be collected, label the container appropriately, indicating the final pH and chemical constituents.

Disposal Workflow for Hazardous Chemical "this compound"

The following diagram illustrates the decision-making and procedural flow for the proper disposal of a generic hazardous chemical.

CHRG01_Disposal_Workflow cluster_prep Preparation & Identification cluster_containment Containment & Segregation cluster_disposal Final Disposal start Identify this compound as Waste ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe label_waste Label Container: 'Hazardous Waste' + Chemical Name ppe->label_waste container Select Compatible, Leak-Proof Container label_waste->container segregate Segregate from Incompatible Wastes container->segregate secondary Place in Secondary Containment segregate->secondary storage Store in Designated Hazardous Waste Area secondary->storage pickup Schedule Waste Pickup with EHS Office storage->pickup end Disposal Complete pickup->end

Caption: Workflow for the proper disposal of hazardous chemical waste "this compound".

This structured approach to hazardous waste disposal, from identification to final pickup, is fundamental to maintaining a safe and compliant laboratory environment. Always consult your institution's specific guidelines and Environmental Health and Safety office for detailed procedures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.